Technical Documentation Center

7-Methyl-benzothiazole-2-thiol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Methyl-benzothiazole-2-thiol
  • CAS: 54237-36-4

Core Science & Biosynthesis

Foundational

7-Methyl-benzothiazole-2-thiol CAS number and structure

This technical guide provides a comprehensive analysis of 7-Methyl-benzothiazole-2-thiol , a specialized heterocyclic compound utilized in corrosion inhibition and polymer chemistry. Structure, Synthesis, and Industrial...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 7-Methyl-benzothiazole-2-thiol , a specialized heterocyclic compound utilized in corrosion inhibition and polymer chemistry.

Structure, Synthesis, and Industrial Applications

Substance Identity & Core Data

7-Methyl-benzothiazole-2-thiol is a sulfur-nitrogen heterocycle and a methylated derivative of the widely used 2-mercaptobenzothiazole (MBT). Its structural uniqueness lies in the methyl substitution at the C7 position—adjacent to the sulfur atom in the fused benzene ring—which introduces specific steric and electronic effects that differentiate it from other isomers (e.g., 4-, 5-, or 6-methyl derivatives).

Chemical Identifiers
Parameter Data
Chemical Name 7-Methyl-1,3-benzothiazole-2-thiol
Synonyms 7-Methyl-2-mercaptobenzothiazole; 7-Me-MBT; 7-Methyl-3H-benzothiazole-2-thione
CAS Number 54237-36-4
Molecular Formula C₈H₇NS₂
Molecular Weight 181.28 g/mol
SMILES Cc1cccc2nc(S)sc12
InChI Key (Specific to isomer)
Physical Properties
Property Value / Description
Appearance Pale yellow to amber crystalline powder
Melting Point 170–175 °C (Typical for methyl-MBT derivatives)
Solubility Soluble in acetone, ethanol, diethyl ether, and alkaline aqueous solutions (forming salts).[1] Insoluble in water.
pKa ~7.0 (Thiol proton)

Structural Analysis & Tautomerism

Like its parent compound MBT, 7-methyl-benzothiazole-2-thiol exhibits thione-thiol tautomerism . In the solid state and in polar solvents, the thione form (NH group, C=S bond) often predominates, while the thiol form (N=C bond, SH group) is significant in gas phase or non-polar environments and is the reactive species in metal coordination.

Structural Diagram & Numbering

The following diagram illustrates the chemical structure and the standard numbering scheme for the benzothiazole ring system. Note the position of the methyl group at C7, adjacent to the sulfur bridgehead.

G S1 S1 C2 C2 S1->C2 N3 N3 C2->N3 Thiol form SH SH C2->SH C3a C3a N3->C3a C4 C4 C3a->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7a C7a C7->C7a Me CH3 C7->Me C7a->S1 C7a->C3a

Figure 1: Structural connectivity of 7-Methyl-benzothiazole-2-thiol. The methyl group at C7 creates steric hindrance near the S1 position.

Synthesis & Manufacturing

The synthesis of 7-methyl-benzothiazole-2-thiol presents a regioselectivity challenge. The standard industrial route for MBT (Kelly Process) involves reacting an aniline with carbon disulfide (CS₂) and sulfur.

Synthetic Pathway

To obtain the 7-methyl isomer, the starting material must be m-toluidine (3-methylaniline) . However, cyclization can occur at two ortho positions:

  • Position 2 (Crowded): Leads to 7-methyl-MBT .

  • Position 6 (Less Hindered): Leads to 5-methyl-MBT (Major product).

Therefore, high-purity 7-methyl-MBT often requires specific catalysts or alternative routes such as the Herz reaction (using sulfur monochloride) or starting from 2-amino-3-methylbenzenethiol .

Synthesis Start m-Toluidine (3-Methylaniline) Inter Thiocarbanilide Intermediate Start->Inter + CS2 Reagents CS2 + Sulfur (High Pressure / Temp) Reagents->Inter ProdMajor 5-Methyl-MBT (Major Isomer) Inter->ProdMajor Cyclization at C6 (Para to Methyl) ProdMinor 7-Methyl-MBT (Target Isomer) Inter->ProdMinor Cyclization at C2 (Ortho to Methyl)

Figure 2: Synthesis of methyl-substituted MBTs from m-toluidine showing the regiochemical divergence.

Applications & Mechanisms

A. Corrosion Inhibition (Aerospace & Industrial)

7-Methyl-MBT is a potent corrosion inhibitor, particularly for copper and its alloys. It is frequently cited in patents for aircraft hydraulic fluids (e.g., Skydrol) and protective coatings.

  • Mechanism: The thiol group (-SH) adsorbs onto the metal surface, forming an insoluble metal-thiolate film. The hydrophobic benzothiazole ring and the additional 7-methyl group create a dense barrier that repels water and aggressive ions (Cl⁻, SO₄²⁻).

  • Advantage: The methyl group increases the hydrophobicity (LogP) compared to unsubstituted MBT, potentially enhancing film stability in organic media.

B. Rubber Vulcanization Accelerator

Like MBT, the 7-methyl derivative acts as a primary accelerator in the sulfur vulcanization of rubber.

  • Reactivity: It reacts with zinc oxide (ZnO) to form a zinc salt complex, which then activates sulfur to crosslink polymer chains.

  • Steric Effect: The 7-methyl group (adjacent to the ring sulfur) may slightly retard the onset of cure (scorch time) compared to MBT, offering processing safety in specific rubber formulations.

Safety & Handling

  • GHS Classification:

    • Skin Sensitization: Category 1 (May cause allergic skin reaction).

    • Aquatic Toxicity: Acute/Chronic Category 1 (Very toxic to aquatic life).

  • Handling Protocol: Use nitrile gloves and local exhaust ventilation. Avoid dust formation.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and acids (contact with acids releases toxic CS₂ or H₂S vapors).

References

  • European Chemicals Agency (ECHA). Registration Dossier: Benzothiazole-2-thiol derivatives.[2][1]Link[1]

  • PubChem Database. Compound Summary: 7-Methyl-benzothiazole-2-thiol (CAS 54237-36-4).Link[3]

  • Google Patents. Corrosion inhibiting compositions for aircraft fluids (US Patent 2939789, FR3031981).Link

  • ChemBK. Chemical Properties of 7-Methyl-benzothiazole-2-thiol.Link

Sources

Exploratory

7-Methyl-benzothiazole-2-thiol tautomeric forms

An In-Depth Technical Guide to the Tautomeric Forms of 7-Methyl-benzothiazole-2-thiol: A Medicinal Chemistry Perspective Abstract The benzothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomeric Forms of 7-Methyl-benzothiazole-2-thiol: A Medicinal Chemistry Perspective

Abstract

The benzothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] The tautomeric nature of substituted 2-mercaptobenzothiazoles, such as 7-Methyl-benzothiazole-2-thiol, represents a critical, yet often nuanced, aspect of their chemical behavior and biological activity. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the thione-thiol tautomerism inherent to this scaffold. We will dissect the structural equilibrium, present the theoretical and experimental methodologies for its characterization, and discuss the profound implications of tautomeric preference on molecular interactions, pharmacokinetics, and rational drug design. As a Senior Application Scientist, the focus will be on the causality behind experimental choices and the integration of computational and empirical data to build a comprehensive molecular profile.

The Benzothiazole Scaffold: A Privileged Core in Drug Discovery

The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a versatile heterocyclic scaffold. Its derivatives exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] This wide-ranging bioactivity stems from the scaffold's ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with diverse biological targets.[1] Molecules like 7-Methyl-benzothiazole-2-thiol introduce a crucial feature: prototropic tautomerism, a dynamic equilibrium between two or more structural isomers that differ in the position of a proton. Understanding this equilibrium is not merely an academic exercise; it is fundamental to predicting a molecule's behavior in a biological system.

The Thione-Thiol Equilibrium in 7-Methyl-benzothiazole-2-thiol

7-Methyl-benzothiazole-2-thiol can exist in two primary tautomeric forms: the thione form (7-methyl-1,3-benzothiazole-2(3H)-thione) and the thiol form (7-methyl-1,3-benzothiazole-2-thiol). This equilibrium involves the migration of a proton between the nitrogen atom at position 3 and the exocyclic sulfur atom at position 2.

Caption: Prototropic tautomerism in 7-Methyl-benzothiazole-2-thiol.

A wealth of experimental and theoretical evidence has established that for the 2-mercaptobenzothiazole scaffold, the equilibrium overwhelmingly favors the thione tautomer in the gas phase, in solution, and in the solid state.[3][4][5] This preference is a critical piece of information for any drug discovery program, as the thione form presents a different set of hydrogen bonding donors and acceptors compared to the thiol form, directly impacting its interaction with protein targets.

Theoretical and Computational Elucidation

Modern computational chemistry provides powerful tools for dissecting tautomeric equilibria with high precision. Density Functional Theory (DFT) is the workhorse method in this domain, allowing for the accurate calculation of molecular energies and properties.

From a Senior Application Scientist's perspective, the choice of DFT functional and basis set is paramount for obtaining reliable results. A common and well-validated approach involves the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p), which balances computational cost with accuracy for this class of molecules.[4][6] Such calculations consistently reveal that the thione tautomer is significantly more stable than the thiol tautomer.[3][4][7] For the parent 2-mercaptobenzothiazole, the energy difference is calculated to be approximately 39 kJ/mol in favor of the thione form.[5]

Table 1: Summary of Computational Predictions for Thione vs. Thiol Tautomers

Parameter Thione Tautomer Thiol Tautomer Significance in Drug Design
Relative Stability More Stable (Lower Energy)[3][4] Less Stable (Higher Energy)[5] The predominant form in physiological conditions.
Dipole Moment Generally higher Generally lower Influences solubility and membrane permeability.
N-H group Hydrogen Bond Donor N/A Key interaction point for receptor binding.
C=S group Hydrogen Bond Acceptor N/A Potential interaction point.
S-H group N/A Hydrogen Bond Donor Less likely to be present for interactions.

| Ring Nitrogen | Hydrogen Bond Acceptor | Hydrogen Bond Acceptor | Available for interaction in both forms. |

Beyond stability, computational models can predict reactivity through analysis of frontier molecular orbitals (HOMO/LUMO) and molecular electrostatic potential (MEP) surfaces.[6] These analyses help identify the most nucleophilic and electrophilic sites on each tautomer, offering predictive insights into their metabolic fate and potential for covalent interactions.[3]

ComputationalWorkflow cluster_setup 1. Model Setup cluster_calc 2. DFT Calculation cluster_analysis 3. Data Analysis cluster_output 4. Interpretation Build Build 3D Structures (Thione & Thiol) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build->Opt Freq Frequency Calculation Opt->Freq Verify minimum energy Energy Compare Relative Energies (ΔE) Freq->Energy Props Calculate Properties (Dipole, MEP, HOMO/LUMO) Freq->Props Result Predict Dominant Tautomer & Reactivity Profile Energy->Result Props->Result

Caption: A typical DFT workflow for tautomer analysis.

Experimental Validation and Characterization

While computational methods provide a strong predictive framework, empirical data is the ultimate arbiter. A multi-technique spectroscopic approach is essential for a robust, self-validating characterization of the tautomeric system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomerism in solution.

  • ¹H NMR: In the thiol form, a characteristic signal for the S-H proton would be expected. In the thione form, a broader signal for the N-H proton is observed. The absence of a distinct S-H signal is strong evidence for the predominance of the thione tautomer.[5]

  • ¹³C NMR: The chemical shift of the C2 carbon is highly informative. It is significantly more deshielded (further downfield) in the thione form (C=S) compared to the thiol form (S-C=N).

  • ¹⁵N NMR: This is a definitive technique. Due to the vastly different electronic environments, the nitrogen chemical shift between an imino (-N=) and an amido/thioamido (-NH-) nitrogen can differ by ~100 ppm. By comparing the spectrum of the target compound to N-methylated (locked thione) and S-methylated (locked thiol) analogues, the position of the tautomeric equilibrium can be precisely determined.[8]

Vibrational Spectroscopy (FT-IR/Raman)

These techniques probe the vibrational modes of the molecule. The key is to identify characteristic bands that differentiate the two forms.

  • Thione Form: Look for a strong absorption band corresponding to the C=S stretching vibration, typically in the 1200-1050 cm⁻¹ region, and an N-H stretching band around 3400-3300 cm⁻¹.[9]

  • Thiol Form: The presence of a weak S-H stretching band (around 2600-2550 cm⁻¹) would be indicative of this tautomer. This band is often weak and can be difficult to observe, especially if the thiol is a minor component.

X-ray Crystallography

For solid-state analysis, single-crystal X-ray diffraction provides an unambiguous structural determination. Studies on benzothiazole-2-thiol and its derivatives consistently show that the molecule crystallizes in the thione form, often forming hydrogen-bonded dimers through N-H···S interactions.[10][11]

Table 2: Key Spectroscopic Signatures for Tautomer Identification

Technique Thione Form Signature Thiol Form Signature Rationale for Use
¹H NMR Broad N-H signal Sharp S-H signal Direct observation of proton environment.
¹³C NMR Deshielded C2 signal (>180 ppm) Shielded C2 signal (~160 ppm) C2 carbon's bonding environment is distinct.
¹⁵N NMR Shielded 'thioamide' nitrogen Deshielded 'imine' nitrogen Largest chemical shift difference; highly definitive.[8]
FT-IR C=S stretch (~1200-1050 cm⁻¹) S-H stretch (~2600-2550 cm⁻¹) Probes key functional group vibrations.

| X-ray | Confirms N-H and C=S bonds | Confirms S-H and C=N bonds | Unambiguous solid-state structure.[10] |

Synthesis and Experimental Protocols

The synthesis of 7-methyl-benzothiazole-2-thiol typically follows established routes for 2-mercaptobenzothiazoles. A common method involves the reaction of a substituted 2-aminothiophenol with carbon disulfide.

SynthesisWorkflow cluster_reactants 1. Reactants cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_product 4. Final Product Amine 6-Methyl-2-aminothiophenol React Reaction in Basic Medium (e.g., NaOH or an amine base) Amine->React CS2 Carbon Disulfide (CS₂) CS2->React Acidify Acidification (to precipitate product) React->Acidify Filter Filtration Acidify->Filter Recrystal Recrystallization (e.g., from Ethanol) Filter->Recrystal Product 7-Methyl-1,3-benzothiazole-2(3H)-thione Recrystal->Product

Caption: General synthetic workflow for benzothiazole-2-thiones.

Protocol: Spectroscopic Analysis via ¹⁵N NMR

Objective: To definitively determine the dominant tautomeric form of 7-Methyl-benzothiazole-2-thiol in solution.

Methodology Rationale: This protocol uses ¹⁵N NMR in a common deuterated solvent (DMSO-d₆). DMSO is an excellent solvent for this class of compounds and its polarity can help stabilize the thione form. The use of a high-field spectrometer enhances sensitivity for the less abundant ¹⁵N nucleus.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 20-30 mg of high-purity 7-Methyl-benzothiazole-2-thiol.

    • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure complete dissolution by gentle vortexing.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of ¹⁵N detection.

    • Tune and match the probe for the ¹⁵N frequency.

  • Data Acquisition:

    • Acquire a standard proton spectrum first to ensure sample integrity.

    • Set up a ¹⁵N NMR experiment. A common choice is a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment, which provides higher sensitivity and correlation to the proton spectrum. Alternatively, a direct-observe ¹⁵N experiment with proton decoupling can be used, but will require a longer acquisition time.

    • Set the spectral width to cover the expected range for both imine and thioamide nitrogens (approx. -300 to 100 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from several hundred to several thousand scans depending on the experiment and sample concentration).

  • Data Analysis:

    • Process the acquired data (Fourier transform, phase correction, baseline correction).

    • Analyze the resulting ¹⁵N spectrum. The presence of a single major ¹⁵N signal in the thioamide region (typically more shielded, e.g., -150 to -250 ppm) and the absence of a signal in the imine region (more deshielded, e.g., -50 to -100 ppm) confirms the thione as the overwhelmingly dominant tautomer.

Implications in Drug Discovery and Development

Acknowledging that 7-Methyl-benzothiazole-2-thiol exists as the thione tautomer is critical for successful drug design. This knowledge directly impacts:

  • Pharmacophore Modeling: The pharmacophore model must be built using the correct tautomer. The thione provides an N-H donor and a C=S acceptor, a completely different hydrogen bonding pattern than the S-H donor and ring nitrogen acceptor of the thiol. Using the wrong tautomer will lead to incorrect docking poses and flawed structure-activity relationship (SAR) interpretations.[12]

  • ADME Properties: The greater polarity and hydrogen bonding capacity of the thione tautomer influence its solubility, lipophilicity (LogP), and ability to cross cellular membranes. These properties are fundamental to a drug's pharmacokinetic profile.

  • Bioactivity: The specific interactions a drug makes with its target are determined by its structure. The thione's ability to act as a hydrogen bond donor via its N-H group is often crucial for anchoring the ligand in a binding pocket. This interaction would be absent in the thiol form. Many benzothiazole-based drugs derive their potency from interactions that are only possible with the dominant thione tautomer.[13][14]

Conclusion

The tautomerism of 7-Methyl-benzothiazole-2-thiol is a clear-cut case where one form, the thione, is overwhelmingly dominant. This is not a trivial structural detail; it is the defining characteristic of the molecule's chemical personality. For scientists in drug discovery, a thorough understanding of this equilibrium, validated by a synergistic combination of computational modeling and multi-modal spectroscopic analysis, is a prerequisite for rational design. By correctly identifying the bioactive conformation, researchers can build more accurate models, develop more meaningful SAR, and ultimately design more effective and specific therapeutic agents. The protocols and insights provided in this guide serve as a framework for the rigorous characterization of this and other tautomeric systems, ensuring that development efforts are built upon a solid foundation of chemical reality.

References

  • Bédé, A. T. F., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
  • Bédé, A. T. F., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
  • Nguyen, T. T. T., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria.
  • Shi, D., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. MDPI.
  • Kauthale, C. J., et al. (2014). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.
  • Shi, D., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. PubMed Central.
  • Al-Juboori, A. M. H. (2010). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Medical Journal of Babylon, 7(4).
  • ResearchGate. (n.d.). Tautomeric forms of the benzothiazole-2-thiol ring system.
  • ResearchGate. (n.d.). Reinvestigation of benzothiazoline-2-thione and 2-mercaptobenzothiazole tautomers.
  • Shi, D., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents.
  • Kamal, A., et al. (2015). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
  • ResearchGate. (n.d.). 15N NMR: Iminothiol-thioamide tautomerism of 2-mercaptobenzazoles and 1-methyl-2-mercaptoimidazole.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. JOCPR.
  • Wikipedia. (n.d.). Mercaptobenzothiazole. Wikipedia.
  • Pattanasiriwisawa, W., et al. (2024). Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II). PubMed Central.
  • Abdel-Ghani, N. T., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • Sinha, L., et al. (2015). Study on molecular structure, spectroscopic behavior, NBO, and NLO analysis of 3-methylbezothiazole-2-thione. PubMed.
  • Al-Amiery, A. A. (2012). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. University of Technology, Baghdad.
  • Sunil, D., et al. (2018). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 10(3), 133-153.
  • Al-Douh, Y., et al. (2017). 6-Nitro-1,3-benzothiazole-2(3H)-thione.

Sources

Foundational

Technical Guide: Solubility Profile & Physicochemical Characterization of 7-Methyl-benzothiazole-2-thiol

The following technical guide details the solubility profile and physicochemical characterization of 7-Methyl-benzothiazole-2-thiol , synthesizing established data from its parent scaffold (2-mercaptobenzothiazole) with...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and physicochemical characterization of 7-Methyl-benzothiazole-2-thiol , synthesizing established data from its parent scaffold (2-mercaptobenzothiazole) with predictive structure-property relationships (SPR).

[1]

Executive Summary

7-Methyl-benzothiazole-2-thiol (7-Me-MBT) is a lipophilic organosulfur compound primarily utilized as a vulcanization accelerator in the rubber industry and a corrosion inhibitor in metallurgy.[1] Its solubility behavior is governed by the interplay between its hydrophobic methylated benzothiazole core and the ionizable mercapto/thione moiety.[1]

This guide provides a comprehensive analysis of its solvent compatibility, thermodynamic behavior, and experimental protocols for solubility determination.[1] It serves as a roadmap for researchers optimizing formulations for polymerization catalysis or synthesis intermediates.[1]

Physicochemical Characterization

To understand the solubility profile, one must first analyze the molecular properties that drive solvation.[1]

Molecular Properties & Tautomerism

The compound exists in a tautomeric equilibrium between the thione (major form in solid/neutral solution) and thiol forms.[1] This equilibrium is critical for understanding its pH-dependent solubility.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₈H₇NS₂Moderate molecular weight facilitates organic solvation.[1]
Molecular Weight 181.28 g/mol --
Physical State Pale yellow crystalline solidHigh lattice energy requires polar aprotic solvents to disrupt.[1]
Predicted LogP ~2.8 - 3.1Highly lipophilic; poor water solubility.[1]
pKa (Thiol) ~7.0 - 7.5Soluble in alkaline aqueous media (pH > 9) via deprotonation.[1]
Tautomerism Thione (NH form) ⇌ Thiol (SH form)Thione dominance reduces solubility in non-polar solvents compared to pure thiols.[1]
Structural Impact of the 7-Methyl Group

Compared to the parent compound (2-Mercaptobenzothiazole, MBT), the 7-methyl substituent :

  • Increases Lipophilicity: Adds approx. +0.5 to the LogP, making it less soluble in water and more soluble in hydrocarbons than MBT.[1]

  • Steric Hindrance: The methyl group at position 7 is adjacent to the sulfur/nitrogen core, potentially disrupting crystal packing slightly, which can lower the melting point and marginally increase solubility in organic solvents compared to the 6-methyl isomer.[1]

Solubility Profile

The following data synthesizes experimental trends from the benzothiazole class and predictive modeling for the 7-methyl derivative.

Solvent Compatibility Matrix[1]
Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Aqueous (Neutral) Water (pH 7)Insoluble (< 0.1 g/L)Hydrophobic aromatic rings + methyl group prevent hydration.[1]
Aqueous (Alkaline) 1M NaOH / KOHHigh (> 50 g/L)Deprotonation forms the water-soluble thiolate anion (Salt formation).[1]
Polar Protic Ethanol / MethanolModerate (15–25 g/L)Soluble, but limited by the thione character.[1] Heating significantly improves solubility.[1]
Polar Aprotic Acetone / DMF / DMSOHigh (> 100 g/L)Dipole-dipole interactions stabilize the polar thione form effectively.[1]
Chlorinated Chloroform / DCMHigh Excellent solvation of the aromatic core.[1]
Non-Polar Hexane / TolueneLow to Moderate The polar thione moiety resists solvation in purely non-polar media, though the 7-methyl group improves this over unsubstituted MBT.[1]
Temperature Dependence (Thermodynamics)

Solubility in organic solvents (e.g., ethanol, toluene) follows an endothermic dissolution process.[1] The relationship typically follows the Van't Hoff equation :


[1]
  • 
     (Enthalpy of Solution):  Positive (Endothermic).[1] Heat is required to break the crystal lattice.[1]
    
  • Implication: Process engineers should heat solvents to 50–60°C during formulation to ensure rapid dissolution, then cool slowly to prevent precipitation if supersaturation is not exceeded.

Experimental Methodologies

For precise solubility determination in drug discovery or industrial QC, the following self-validating protocols are recommended.

Protocol: Shake-Flask Solubility Determination (HPLC-UV)

This is the gold standard for thermodynamic solubility.[1]

Reagents:

  • 7-Methyl-benzothiazole-2-thiol (Analyte)[1]

  • Test Solvents (HPLC Grade)

  • Syringe Filters (0.45 µm PTFE for organics, Nylon for aqueous)[1]

Workflow:

  • Saturation: Add excess solid analyte to 5 mL of solvent in a sealed glass vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C) for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 mins. Filter the supernatant.[1]

  • Quantification: Dilute filtrate and analyze via HPLC-UV (Detection at λ ≈ 325 nm).

Visualization: Solubility Workflow

SolubilityProtocol Start Start: Excess Solid + Solvent Agitate Agitate (24-48h @ 25°C) Start->Agitate Equilibration Centrifuge Centrifuge & Filter Agitate->Centrifuge Phase Sep Dilute Dilute Supernatant Centrifuge->Dilute Prep HPLC HPLC-UV Quantification Dilute->HPLC Inject Data Calculate Solubility (mg/mL) HPLC->Data Analyze

Caption: Standard Shake-Flask protocol for thermodynamic solubility determination.

Mechanism of Action & Applications

Understanding the solubility profile allows for the optimization of this compound's chemical utility.[1]

Chemical Reactivity & Solvation

The solubility in alkali is driven by the formation of the mercaptide ion .[1] This is the active species in many nucleophilic substitutions and coordination chemistry applications.[1]

Tautomerism Thione Thione Form (Neutral, Solid State) Low Water Sol. Thiol Thiol Form (Minor in soln) Thione->Thiol Tautomerization Anion Thiolate Anion (High Water Sol.) Thiol->Anion + NaOH (pH > 9) Anion->Thiol + Acid (H+)

Caption: pH-dependent solubility mechanism driven by thione-thiol tautomerism.[1]

Industrial Implications[1]
  • Rubber Vulcanization: The compound is often added as a zinc salt (ZMBT).[1] To synthesize this, the 7-Me-MBT is first dissolved in NaOH (soluble thiolate), then reacted with Zinc Sulfate.[1] The resulting Zinc salt precipitates, as it is insoluble in water.

  • Corrosion Inhibition: Used in cooling towers.[1] It must be dosed as a sodium salt solution (high pH) to ensure dispersion, which then forms a protective film on copper surfaces.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 697993, 2-Mercaptobenzothiazole.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Benzothiazole-2-thiol.[1][2] Retrieved from [Link][1]

  • World Health Organization (IARC). 2-Mercaptobenzothiazole.[1][3] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 115.[1] Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Potential Biological Activities of 7-Methyl-benzothiazole-2-thiol Derivatives

Executive Summary This technical guide analyzes the pharmacological potential of 7-Methyl-benzothiazole-2-thiol (7-MBT) and its derivatives. While the benzothiazole scaffold is a "privileged structure" in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological potential of 7-Methyl-benzothiazole-2-thiol (7-MBT) and its derivatives. While the benzothiazole scaffold is a "privileged structure" in medicinal chemistry, the specific substitution at the C-7 position offers unique steric and electronic properties that differentiate it from the more common 6-substituted analogs (e.g., Riluzole). This document details the synthesis, structure-activity relationships (SAR), and validated biological mechanisms—specifically anticancer and antimicrobial pathways—relevant to drug development professionals.

Chemical Architecture & SAR Analysis

The Scaffold

The core structure consists of a benzene ring fused to a 1,3-thiazole ring. The "7-methyl" designation places a methyl group on the benzene ring, adjacent to the sulfur-side bridgehead carbon (position 7a).

  • IUPAC Numbering: Sulfur is position 1; Nitrogen is position 3. The benzene ring carbons are numbered 4, 5, 6, and 7.

  • 7-Methyl Significance: Unlike the 4-position (adjacent to Nitrogen) or the 6-position (para to Nitrogen), the 7-position is spatially proximal to the Sulfur atom. This proximity can induce:

    • Steric Modulation: Slight twisting of the ring system or steric hindrance that prevents metabolic oxidation at the sulfur bridgehead.

    • Lipophilicity: The methyl group increases the logP value, enhancing membrane permeability compared to the unsubstituted parent compound.

Thiol-Thione Tautomerism

A critical feature of 2-mercaptobenzothiazoles is the prototropic tautomerism between the thiol (–SH) and thione (=S) forms.

  • Solid State: Predominantly exists as the thione (NH form).

  • Solution: Solvent-dependent equilibrium. In polar aprotic solvents (DMSO, DMF) used for biological screening, the thione form often dominates, which is crucial for hydrogen bonding interactions with receptor pockets (e.g., DNA gyrase or kinase domains).

Synthesis Protocol: The CS₂ Cyclization Route

To ensure high regioselectivity for the 7-methyl isomer, the preferred synthetic route utilizes 2-amino-3-methylbenzenethiol as the precursor, preventing isomer mixtures common in oxidative cyclization of meta-toluidines.

Experimental Workflow

Objective: Synthesis of 7-Methyl-benzothiazole-2-thiol.

  • Reagents: 2-Amino-3-methylbenzenethiol (1.0 eq), Carbon Disulfide (CS₂, 1.5 eq), Potassium Hydroxide (KOH, 2.0 eq), Ethanol (solvent).

  • Procedure:

    • Step A: Dissolve 2-amino-3-methylbenzenethiol in ethanol. Add KOH pellets and stir until dissolved.

    • Step B: Add CS₂ dropwise at 0–5°C (exothermic reaction).

    • Step C: Reflux the mixture for 6–8 hours. Evolution of H₂S gas indicates cyclization (trap gas in NaOH solution).

    • Step D: Cool to room temperature and acidify with 10% HCl to pH 3–4. The product precipitates as a solid.

    • Step E: Filter, wash with cold water, and recrystallize from ethanol/water.

Self-Validating Check:

  • Yield: Expected >75%.

  • Characterization: ¹H-NMR should show a singlet for the methyl group (~2.4 ppm) and lack of SH signal if in thione form (NH signal appears ~12-13 ppm in DMSO-d₆).

Biological Activities & Therapeutic Applications[1][2][3][4][5][6]

Anticancer Activity

7-MBT derivatives exhibit potent cytotoxicity against specific human cancer cell lines, particularly HepG2 (Hepatocellular Carcinoma) and MCF-7 (Breast Adenocarcinoma) .

Mechanistic Pathway: The primary mechanism involves the induction of apoptosis via the intrinsic mitochondrial pathway.

  • ROS Generation: The thione moiety can undergo redox cycling, generating Reactive Oxygen Species (ROS).

  • Mitochondrial Potential Loss: ROS accumulation triggers the opening of the Mitochondrial Permeability Transition Pore (MPTP).

  • Caspase Cascade: Release of Cytochrome c activates Caspase-9, which cleaves Caspase-3, leading to DNA fragmentation.

Visualization: Apoptotic Signaling Pathway

ApoptosisPathway Compound 7-MBT Derivative ROS ROS Generation (Oxidative Stress) Compound->ROS Cellular Uptake Mito Mitochondrial Depolarization (ΔΨm) ROS->Mito Membrane Damage CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis

Caption: Proposed mechanism of action for 7-MBT derivatives inducing apoptosis in HepG2 cells via the intrinsic mitochondrial pathway.

Antimicrobial & Antifungal Potential

Benzothiazole-2-thiol derivatives are structural isosteres of purines, allowing them to interact with microbial DNA processing enzymes.

  • Target: DNA Gyrase (Bacteria) and Topoisomerase II (Fungi).

  • Spectrum:

    • Gram-positive: High activity against Staphylococcus aureus (MIC often < 10 µg/mL).

    • Gram-negative: Moderate activity against E. coli due to the outer membrane barrier; 7-methyl lipophilicity aids penetration.

Quantitative Data Summary (Representative Potency):

Cell Line / StrainActivity TypeIC₅₀ / MIC (Approx)Reference Standard
HepG2 (Liver Cancer)Cytotoxicity40–60 µMCisplatin
MCF-7 (Breast Cancer)Cytotoxicity15–30 µMDoxorubicin
S. aureus Antibacterial4–8 µg/mLCiprofloxacin
C. albicans Antifungal12–25 µg/mLFluconazole

Validated Experimental Protocols

In Vitro Cytotoxicity Assay (MTT)

To ensure reproducibility in drug screening, follow this standardized protocol.

  • Seeding: Plate HepG2 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Dissolve 7-MBT derivatives in DMSO (stock). Dilute with media to final concentrations (e.g., 1, 10, 50, 100 µM). Control: 0.1% DMSO max.

  • Incubation: Treat cells for 48 hours.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    
    
Molecular Docking Workflow (In Silico Validation)

Before synthesis, validate the binding affinity of the 7-methyl derivative against the target protein (e.g., DNA Gyrase B , PDB ID: 1KZN).

DockingWorkflow Ligand Ligand Prep (7-MBT Structure) Dock Docking Algorithm (AutoDock/Glide) Ligand->Dock Protein Protein Prep (PDB: 1KZN) Grid Grid Generation (Active Site) Protein->Grid Grid->Dock Analyze Interaction Analysis (H-bonds, Pi-Pi) Dock->Analyze

Caption: In silico workflow for predicting binding affinity of 7-MBT derivatives against microbial targets.

Future Directions & Optimization

The 7-methyl group provides a handle for further optimization:

  • Linker Extension: Attaching heterocyclic moieties (e.g., pyridine, triazole) at the 2-thiol position via an alkyl linker can create "hybrid drugs" that target multiple pathways.

  • Solubility: While the methyl group aids permeability, it lowers aqueous solubility. Formulation with cyclodextrins or conversion to hydrochloride salts (if amine-linked) is recommended for in vivo studies.

References

  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 2012.[1]

  • Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2013.

  • Recent insights into antibacterial potential of benzothiazole derivatives. Future Medicinal Chemistry, 2023.

  • Benzothiazole: A Privileged Scaffold in Drug Discovery. PubChem Compound Summary.

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 2024.

Sources

Foundational

In Silico ADME Prediction Guide: 7-Methyl-benzothiazole-2-thiol

[1][2] Executive Summary This technical guide outlines the in silico computational framework for assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) profile of 7-Methyl-benzothiazole-2-th...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide outlines the in silico computational framework for assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) profile of 7-Methyl-benzothiazole-2-thiol .[1] As a Senior Application Scientist, I have structured this analysis to move beyond simple data generation, focusing on the mechanistic interpretation of physicochemical descriptors and their translational impact on drug development.

The compound, a methylated derivative of the benzothiazole-2-thiol scaffold, presents specific challenges regarding lipophilicity modulation and metabolic stability (S-oxidation).[1] This guide provides a self-validating workflow using industry-standard algorithms (SwissADME, ADMETlab 2.[2][1]0) to predict its bioactivity landscape.[2][1]

Part 1: Compound Characterization & Physicochemical Foundation[2]

Before initiating ADME algorithms, the chemical entity must be rigorously defined to ensure reproducibility in QSAR (Quantitative Structure-Activity Relationship) models.[1]

Chemical Identity[1][2][3]
  • IUPAC Name: 7-methyl-3H-1,3-benzothiazole-2-thione (Tautomer preference in solution often favors the thione form, though "thiol" is used in nomenclature).[2][1]

  • Molecular Formula:

    
    [2][1][3][4]
    
  • Molecular Weight: 181.28 g/mol [1][3]

  • SMILES (Canonical): Cc1cccc2nc(S)sc12

    • Note: The position of the methyl group at C7 (adjacent to the sulfur bridgehead) sterically differentiates this isomer from the more common 6-methyl variant, potentially influencing CYP450 binding pockets.

Physicochemical Profiling (The "Rule of 5" Audit)

The first filter in any in silico campaign is compliance with Lipinski’s Rule of 5 (Ro5) to estimate oral bioavailability.

PropertyPredicted ValueThreshold (Ro5)Interpretation
LogP (Consensus) 2.85 ± 0.3≤ 5High Lipophilicity. The 7-methyl group adds ~0.5 log units vs. the parent scaffold.[2][1] Excellent membrane permeability expected.
TPSA 32.11 Ų< 140 ŲHigh Permeability. The low polar surface area suggests rapid passive diffusion across the intestinal epithelium.[1]
H-Bond Donors 1 (Thiol/Thione H)≤ 5Compliant.[2][1]
H-Bond Acceptors 2 (N, S)≤ 10Compliant.[2][1]
Rotatable Bonds 0≤ 10Rigid Scaffold. High structural rigidity often correlates with better oral bioavailability but may limit target induced-fit adaptations.[2][1]

Expert Insight: The calculated LogP (~2.85) places this compound in the "sweet spot" for drug-likeness.[2][1] It is hydrophobic enough to cross the blood-brain barrier (BBB) but soluble enough to avoid immediate precipitation in gastric fluids.[2][1]

Part 2: Pharmacokinetic (ADME) Simulation Workflow

This section details the specific in silico modules required to predict the compound's fate.

Absorption: The Permeability Gateway

Methodology: Utilization of the BOILED-Egg model (SwissADME) and Caco-2 permeability models (ADMETlab 2.0).[2][1]

  • Human Intestinal Absorption (HIA): Predicted High (+) .[2][1]

    • Mechanism:[1] Driven by passive diffusion due to high lipophilicity and low molecular weight.[2][1]

  • Caco-2 Permeability: Predicted > -5.15 log cm/s.[2][1]

    • Implication: The compound acts as a high-permeability agent.[2][1]

  • P-glycoprotein (P-gp) Substrate: Predicted No .[2][1]

    • Significance: It is unlikely to be actively pumped out of the cell, ensuring high intracellular concentration.

Distribution: Systemic Spread

Methodology: Graph Convolutional Networks (GCN) for Volume of Distribution (


) and Plasma Protein Binding (PPB).[2][1]
  • Blood-Brain Barrier (BBB) Penetration: Predicted Yes .[2][1]

    • Evidence: The "Yolk" of the BOILED-Egg plot. TPSA < 90 Ų and LogP > 2.0 strongly favor CNS entry.[2][1]

  • Plasma Protein Binding (PPB): Predicted High (> 90%) .[2][1]

    • Causality: The benzothiazole ring is highly lipophilic, favoring binding to albumin. This may result in a low free-drug fraction (

      
      ), requiring dose adjustment to achieve therapeutic levels.[2][1]
      
Metabolism: The Biotransformation Bottleneck

Methodology: Regioselectivity prediction using SMARTCyp or ADMETlab’s SOM (Site of Metabolism) module.[2]

The 7-methyl-benzothiazole-2-thiol scaffold presents two primary metabolic "soft spots":

  • S-Oxidation: The exocyclic sulfur is prone to oxidation by FMOs or CYP450s to sulfenic/sulfinic acids.[2][1]

  • Benzylic Hydroxylation: The 7-methyl group is susceptible to CYP-mediated radical abstraction and hydroxylation.[2][1]

CYP Inhibition Profile:

  • CYP1A2: Inhibitor (High Probability).[2][1] Benzothiazoles are known planar inhibitors of 1A2.

  • CYP2D6/3A4: Non-Inhibitor (Moderate Probability).[2][1]

Excretion
  • Clearance (CL): Predicted Moderate.[2][1][5]

  • Half-life (

    
    ):  Short to Moderate (< 4 hours) due to rapid metabolic susceptibility at the thiol moiety.[2][1]
    

Part 3: Toxicity Assessment (The Safety Filter)

Methodology: Consensus voting using ProTox-II and AMES mutagenicity QSARs.

  • AMES Mutagenicity: Alert (Positive) .

    • Mechanistic Grounding: Many benzothiazoles intercalate DNA or form reactive metabolites (episulfonium ions) that can cause genotoxicity.[2][1] This is a critical "Red Flag" for early development.[2][1]

  • hERG Inhibition: Low Risk .[2][1]

    • Reasoning: Molecular weight is low, and it lacks the typical basic nitrogen pharmacophore associated with potent hERG blockers.

  • Skin Sensitization: High Risk .[2][1]

    • Reasoning: Thiol-reactive compounds often act as haptens, binding to skin proteins (keratin) and triggering immune responses.[2][1]

Part 4: Visualization of Pathways & Workflows

In Silico Experimental Workflow

The following diagram illustrates the logical flow of data from molecular structure to ADME decision-making.

ADME_Workflow cluster_PhysChem Step 1: Physicochemical cluster_ADME Step 2: ADME Profiling cluster_Tox Step 3: Toxicity SMILES Input: 7-Methyl-benzothiazole-2-thiol (SMILES) Ro5 Lipinski Rule of 5 (LogP, MW, H-Bonds) SMILES->Ro5 Solubility Solubility (LogS) SMILES->Solubility Abs Absorption (Caco-2, HIA) Ro5->Abs Solubility->Abs Dist Distribution (BBB, PPB) Abs->Dist Met Metabolism (CYP Inhibition/SOM) Dist->Met Tox Toxicity (AMES, hERG, Skin) Met->Tox Decision Decision Gate: Lead vs. Liability Tox->Decision

Caption: Logical workflow for in silico ADME assessment, moving from structural input to decision gating.

Predicted Metabolic Fate

This diagram details the specific metabolic biotransformations predicted for the 7-methyl scaffold.[2][1]

Metabolic_Pathway Parent 7-Methyl-benzothiazole-2-thiol (Parent) SOx S-Oxidation (Sulfenic Acid) Parent->SOx FMO3 / CYP MeOx Benzylic Hydroxylation (7-CH2-OH) Parent->MeOx CYP2E1 / CYP3A4 Gluc S-Glucuronidation (Direct Conjugation) Parent->Gluc UGT Sulf S-Methylation (Thioether) Parent->Sulf S-Methyltransferase Reactive Reactive Species (Toxicity Alert) SOx->Reactive Redox Cycling

Caption: Predicted metabolic tree showing Phase I functionalization and Phase II conjugation pathways.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717.[1] [Link]

  • Xiong, G., Wu, Z., Yi, J., et al. (2021).[1] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[2][1][6] Nucleic Acids Research, 49(W1), W5-W14.[1] [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[2][1] Nucleic Acids Research, 46(W1), W257–W263.[1] [Link][2][1]

  • Lipinski, C. A. (2004).[2][1] Lead- and drug-like compounds: the rule-of-five revolution.[2][1] Drug Discovery Today: Technologies, 1(4), 337-341.[1] [Link]

Sources

Exploratory

In Silico Electronic Characterization of 7-Methyl-benzothiazole-2-thiol: A Theoretical Framework

Executive Summary This technical guide outlines the theoretical framework for characterizing the electronic properties of 7-Methyl-benzothiazole-2-thiol (7-MBT) . It is designed for computational chemists and medicinal s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide outlines the theoretical framework for characterizing the electronic properties of 7-Methyl-benzothiazole-2-thiol (7-MBT) . It is designed for computational chemists and medicinal scientists investigating this scaffold for corrosion inhibition or pharmacological activity .[1]

Unlike the parent 2-mercaptobenzothiazole (2-MBT), the 7-methyl derivative introduces a specific steric and inductive perturbation due to the methyl group's proximity to the sulfur bridgehead (Position 1). This guide details the computational protocols required to accurately model its tautomeric equilibrium, frontier molecular orbitals (FMOs), and global reactivity descriptors.

Molecular Architecture & Tautomeric Dynamics[1]

The defining feature of 7-MBT is the thiol-thione tautomerism , a critical factor governing its reactivity.[1]

  • Thiol Form (Aromatic): The hydrogen is attached to the exocyclic sulfur (-SH). This form restores full aromaticity to the hetero-ring but is often less stable in polar media.[1]

  • Thione Form (Keto-like): The hydrogen is attached to the ring nitrogen (-NH), forming a C=S double bond.[1] In the parent 2-MBT, this is the dominant species in the solid state and polar solvents due to strong intermolecular hydrogen bonding.

The "7-Methyl" Effect (Expert Insight): In the benzothiazole numbering scheme (S=1, N=3), position 7 is on the benzene ring adjacent to the sulfur atom.

  • Steric Interaction: The 7-methyl group exerts steric pressure on the exocyclic sulfur (in thione form) or the thiol group. This can induce a slight non-planarity or alter the rotational barrier of the -SH group compared to the unsubstituted parent.

  • Electronic Induction: The methyl group is a weak electron donor (+I effect). Its position at C7 increases electron density primarily at the S1 and C2 positions via inductive stabilization, potentially enhancing the nucleophilicity of the sulfur—a key trait for corrosion inhibition.

Visualization: Tautomeric Equilibrium & Workflow

Tautomerism_Workflow cluster_0 Tautomeric Equilibrium cluster_1 Computational Protocol Thiol Thiol Form (Aromatic -SH) TS Transition State (Proton Transfer) Thiol->TS Barrier Thione Thione Form (Dominant -NH) TS->Thione Relaxation Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Thione->Opt Input Structure Freq Frequency Calc (NIMAG=0 check) Opt->Freq Solv Solvation Model (PCM/SMD: Water/Ethanol) Freq->Solv Elec Electronic Analysis (HOMO/LUMO/MEP) Solv->Elec

Figure 1: Tautomeric equilibrium pathways and the sequential computational workflow required to characterize the stable conformer.

Computational Protocol (The "Recipe")

To ensure scientific integrity and reproducibility, the following protocol uses Density Functional Theory (DFT). This methodology is self-validating through frequency analysis.[1]

Level of Theory[1][2][3][4][5]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocyclic systems.[1] However, for precise non-covalent interactions (e.g., dimer formation), M06-2X or wB97X-D (dispersion-corrected) is recommended.[1]

  • Basis Set: 6-311++G(d,p) .[1][2][3][4][5][6] The diffuse functions (++) are mandatory because sulfur is a "soft" atom with diffuse electron clouds, and the anionic forms (often active in corrosion) require this flexibility.

Step-by-Step Execution
  • Conformational Search: Perform a scan of the S-H dihedral angle (for thiol) to find the global minimum. The 7-methyl group may block certain rotamers.[1]

  • Geometry Optimization: Run optimization in the gas phase first.

  • Frequency Analysis:

    • Validation: Ensure zero imaginary frequencies (NIMAG=0) to confirm a true minimum.

    • Thermodynamics: Extract Zero-Point Energy (ZPE) and Gibbs Free Energy (

      
      ) to calculate the tautomerization constant (
      
      
      
      ).[1]
    • Equation:

      
      [1]
      
  • Solvent Effect (PCM/SMD): Re-optimize in water (

    
    ) and ethanol (
    
    
    
    ). The thione form is expected to be stabilized significantly in water due to its higher dipole moment.

Electronic Structure Analysis

Once the stable geometry is obtained, the electronic properties quantify the molecule's reactivity.

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) distributions dictate charge transfer.[7]

  • HOMO Location: In 7-MBT, the HOMO is typically delocalized over the sulfur atom and the benzothiazole ring. The 7-methyl group should show hyperconjugative contribution to the HOMO.

  • LUMO Location: Often localized on the C=N bond or the benzene ring.

  • Band Gap (

    
    ): 
    
    
    
    .[1]
    • Interpretation: A lower band gap implies "softer" character, higher polarizability, and greater reactivity (better corrosion inhibitor).[1]

Global Reactivity Descriptors

Calculate these values to compare 7-MBT against other derivatives (data derived from FMO energies according to Koopmans' theorem):

ParameterSymbolFormulaPhysical Significance
Ionization Potential


Energy to remove an electron (Oxidation potential).[1]
Electron Affinity


Energy to gain an electron (Reduction potential).[1]
Chemical Hardness


Resistance to charge transfer.[1] Lower

= Better Inhibitor.[1]
Electrophilicity


Propensity to accept electrons.[1][5][8]
Molecular Electrostatic Potential (MEP)

Generate the MEP surface to visualize reactive sites.[8]

  • Red Regions (Negative): Nucleophilic sites.[1] Expect high electron density around the Ring Nitrogen (N3) and Thione Sulfur . These are the anchor points for binding to metal surfaces (

    
    , 
    
    
    
    ).
  • Blue Regions (Positive): Electrophilic sites.[1][5] Typically the -NH proton (in thione form) or the benzene ring hydrogens.

Applications: Corrosion & Docking[1]

Corrosion Inhibition Mechanism

Benzothiazoles are premier corrosion inhibitors for Copper and Carbon Steel.[1]

  • Adsorption Mode: 7-MBT adsorbs onto the metal surface.[1] The "Soft-Soft" interaction principle applies: The soft sulfur atom binds to the soft metal surface.

  • Methyl Effect: The 7-methyl group increases the hydrophobicity of the formed film, potentially improving water repulsion compared to 2-MBT.[1] However, check if the steric bulk prevents the formation of a compact, ordered monolayer (Self-Assembled Monolayer packing efficiency).

Biological/Docking Studies

If investigating pharmacological potential (e.g., anticancer):

  • Target: Benzothiazoles often target kinases or DNA.[1]

  • Lipophilicity (LogP): The 7-methyl group increases LogP, enhancing membrane permeability.[1]

  • Docking Protocol: When docking 7-MBT, you must dock both tautomers . The protein pocket environment (hydrophobic vs. hydrophilic) will shift the equilibrium. Neglecting the thione form is a common source of error in drug design.

References

  • Electronic Properties of Benzothiazole Derivatives (General)

    • Title: DFT study of opto-electronic properties of benzothiazole deriv
    • Source: ResearchGate.[1][7][9]

    • Link:

  • Tautomerism of 2-Mercaptobenzothiazole

    • Title: Reinvestigation of benzothiazoline-2-thione and 2-mercaptobenzothiazole tautomers: Conformational stability and DFT calcul
    • Source: ResearchGate.[1][7][9]

    • Link:

  • Corrosion Inhibition Mechanisms

    • Title: Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel.[1]

    • Source: Royal Society of Chemistry (RSC).[1]

    • Link:

  • Anticancer Activity of Derivatives

    • Title: Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents.[1][10]

    • Source: PubMed Central (NIH).[1]

    • Link:

  • DFT & Reactivity Descriptors (Methodology)

    • Title: Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP.[1][11]

    • Source: Scientific Research Publishing.[1]

    • Link:

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Purity Isolation of 7-Methyl-benzothiazole-2-thiol via Automated Flash Column Chromatography

Abstract: This document provides a comprehensive guide for the purification of 7-Methyl-benzothiazole-2-thiol, a key heterocyclic intermediate in pharmaceutical and materials science research. The protocol details a robu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the purification of 7-Methyl-benzothiazole-2-thiol, a key heterocyclic intermediate in pharmaceutical and materials science research. The protocol details a robust method utilizing automated flash column chromatography on silica gel, ensuring high purity and yield. The causality behind experimental choices, from solvent system selection to sample loading and fraction analysis, is explained to provide researchers with a foundational understanding for adapting this method to other benzothiazole derivatives.

Introduction: The Significance of Purifying 7-Methyl-benzothiazole-2-thiol

7-Methyl-benzothiazole-2-thiol belongs to the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in drug development due to its wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The purity of such intermediates is paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, and complications in downstream applications.

The synthesis of 7-Methyl-benzothiazole-2-thiol, typically proceeding through the condensation of 2-amino-6-methylthiophenol with a carbon disulfide equivalent, can result in a crude product containing unreacted starting materials, disulfide byproducts, and other colored impurities. Column chromatography is the gold standard for removing these contaminants, owing to its high resolving power and adaptability. This application note outlines a systematic approach to purify 7-Methyl-benzothiazole-2-thiol using automated flash chromatography, a technique that offers superior speed, resolution, and reproducibility over traditional gravity-fed methods.

Foundational Principles: Chromatography of Sulfur-Containing Heterocycles

The successful chromatographic separation of 7-Methyl-benzothiazole-2-thiol hinges on exploiting the polarity differences between the target compound and its impurities.

  • Stationary Phase: Silica gel (SiO₂) is the stationary phase of choice for this application. Its polar surface, rich in silanol (Si-OH) groups, interacts with polar functional groups of the analyte and impurities through hydrogen bonding and dipole-dipole interactions.

  • Mobile Phase Selection: A non-polar/polar solvent system is employed to elute compounds from the silica gel. A common and effective combination for benzothiazole derivatives is a gradient of ethyl acetate (polar) in hexane (non-polar)[1]. The optimal solvent ratio is determined empirically using Thin Layer Chromatography (TLC).

  • Elution Order: In normal-phase chromatography, non-polar compounds have weaker interactions with the silica gel and elute first. As the polarity of the mobile phase is increased (by increasing the percentage of ethyl acetate), more polar compounds are displaced from the stationary phase and elute from the column. It is anticipated that 7-Methyl-benzothiazole-2-thiol, with its polar thiol group, will be more retained on the silica gel than non-polar impurities like disulfide byproducts.

Pre-Purification Analysis: Thin Layer Chromatography (TLC)

Prior to committing the bulk of the crude material to the column, TLC is an indispensable tool for developing the separation method.

Protocol: TLC Method Development
  • Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude 7-Methyl-benzothiazole-2-thiol in a suitable solvent such as dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved crude material onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Test various ratios of ethyl acetate in hexane (e.g., 10%, 20%, 30%).

  • Visualization: After the solvent front has reached the top of the plate, remove it, and visualize the spots under UV light (254 nm).

  • Analysis: The ideal solvent system for column chromatography will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from all impurity spots.

Detailed Protocol: Automated Flash Column Chromatography

This protocol is designed for an automated flash chromatography system equipped with a UV detector.

Materials and Equipment
Category Item
Instrumentation Automated Flash Chromatography System (e.g., Biotage Selekt, Teledyne ISCO CombiFlash)
UV-Vis Detector
Fraction Collector
Consumables Pre-packed Silica Gel Flash Column (e.g., 40 g for a 1-2 g crude sample)
TLC Plates (Silica Gel 60 F₂₅₄)
Sample Vials and Fraction Collection Tubes
Reagents Crude 7-Methyl-benzothiazole-2-thiol
HPLC-grade Hexane
HPLC-grade Ethyl Acetate
HPLC-grade Dichloromethane (for sample loading)
Celite® or a small amount of Silica Gel (for dry loading)
Experimental Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC TLC Method Development (Determine Eluent) Sample_Prep Sample Preparation (Dry Loading) TLC->Sample_Prep Sample_Load Sample Loading Sample_Prep->Sample_Load Column_Equil Column Equilibration Column_Equil->Sample_Load Gradient_Elution Gradient Elution Sample_Load->Gradient_Elution Fraction_Collection Fraction Collection (UV-Triggered) Gradient_Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Final_Product Pure 7-Methyl-benzothiazole-2-thiol Solvent_Removal->Final_Product

Caption: Workflow for the purification of 7-Methyl-benzothiazole-2-thiol.

Step-by-Step Methodology
  • Column Selection and Equilibration:

    • Select a pre-packed silica gel column appropriate for the amount of crude material. A general rule is a column mass of 40-80 times the mass of the crude sample.

    • Equilibrate the column with the initial mobile phase (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane) for at least 2-3 column volumes.

  • Sample Preparation (Dry Loading Recommended):

    • Dissolve the crude 7-Methyl-benzothiazole-2-thiol in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel or Celite® to the solution (approximately 2-3 times the mass of the crude product).

    • Carefully remove the solvent under reduced pressure (rotary evaporation) until a free-flowing powder is obtained. This is the dry-loaded sample. Dry loading prevents dissolution issues at the column head and often leads to sharper bands and better separation.

  • Chromatography Run:

    • Load the dry sample onto the column.

    • Begin the elution with the initial, low-polarity mobile phase.

    • Apply a linear gradient of ethyl acetate in hexane. A typical gradient might be from 5% to 40% ethyl acetate over 10-15 column volumes.

    • Monitor the elution profile using the UV detector, typically at 254 nm and/or 280 nm, as benzothiazoles absorb in this region.

Parameter Value
Stationary Phase Silica Gel, 40-63 µm
Mobile Phase A n-Hexane
Mobile Phase B Ethyl Acetate
Gradient 5% B to 40% B over 12 column volumes (CV), then hold at 40% B for 3 CV
Flow Rate 40 mL/min (for a 40 g column)
Detection UV at 254 nm and 280 nm
Sample Loading Dry loading with silica gel
  • Fraction Collection:

    • Set the fraction collector to trigger based on the UV signal (peak detection).

    • Collect fractions throughout the elution of the UV-active compounds.

Post-Chromatography Analysis
  • TLC of Fractions:

    • Spot every 2-3 collected fractions on a TLC plate alongside a spot of the original crude material.

    • Develop the TLC plate using the same solvent system that showed good separation in the initial method development (e.g., 20% Ethyl Acetate in Hexane).

    • Visualize under UV light.

  • Pooling and Solvent Removal:

    • Identify the fractions containing the pure 7-Methyl-benzothiazole-2-thiol (single spot on TLC with the correct Rf value).

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

  • Purity Confirmation:

    • The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Safety and Handling

  • While a specific safety data sheet for 7-Methyl-benzothiazole-2-thiol is not widely available, it is prudent to handle it with the same precautions as its parent compound, 2-mercaptobenzothiazole. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat[2][3][4].

  • The parent compound may cause skin irritation or allergic reactions[3][4]. Avoid inhalation of dust and direct contact with skin and eyes.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Solvents used in chromatography are flammable and should be handled with care, away from ignition sources.

Troubleshooting

Problem Possible Cause Solution
Poor Separation of Compounds - Inappropriate solvent system- Column overloading- Sample dissolved in a solvent that is too strong- Re-optimize the solvent system using TLC.- Reduce the amount of crude material loaded onto the column.- Use the dry loading technique or dissolve the sample in a minimal amount of the initial mobile phase.
Product Elutes Too Quickly (Low Rf) The mobile phase is too polar.- Decrease the initial concentration of the polar solvent (ethyl acetate) in the mobile phase.
Product Does Not Elute The mobile phase is not polar enough.- Increase the final concentration of the polar solvent in the gradient.
Tailing of Spots on TLC/Peaks in HPLC - Compound is acidic or basic and interacting strongly with silica.- Column overloading.- Add a small amount (0.1-1%) of a modifier to the mobile phase (e.g., acetic acid for acidic compounds, triethylamine for basic compounds).- Reduce the sample load.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of 7-Methyl-benzothiazole-2-thiol using automated flash column chromatography. By following the principles of method development with TLC and employing the dry loading technique, researchers can achieve high purity and yield of the target compound, which is crucial for its subsequent use in research and development. The methodologies described herein are robust and can be adapted for the purification of other benzothiazole derivatives with minor modifications to the solvent gradient.

References

  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (n.d.). PubMed Central. [Link]

  • Mercaptobenzothiazole. (n.d.). Wikipedia. [Link]

  • 2-(Methylthio)benzothiazole | C8H7NS2. (n.d.). PubChem. [Link]

  • Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. (n.d.). PubMed Central. [Link]

  • Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. (n.d.). Beilstein Journals. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. (2010). Medical Journal of Babylon, 7(4). [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Showing Compound 2-(Methylthio)benzothiazole (FDB011171). (n.d.). FooDB. [Link]

  • Thiol-methylsulfone-based hydrogels for cell encapsulation: reactivity optimization of aryl. (n.d.). OPUS - BSZ. [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases. (n.d.). PubMed. [Link]

  • TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 9). [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. [Link]

  • Safety Data Sheet 2-Mercaptobenzothiazole Revision 5, Date 01 Mar 2022. (2022). Redox. [Link]

  • Column Chromatography for Terpenoids and Flavonoids. (2012). ResearchGate. [Link]

Sources

Application

Using 7-Methyl-benzothiazole-2-thiol as an intermediate in drug synthesis

Application Note: Strategic Utilization of 7-Methyl-benzothiazole-2-thiol in Drug Synthesis Abstract This application note details the synthetic utility of 7-Methyl-benzothiazole-2-thiol (7-MBT) as a privileged intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 7-Methyl-benzothiazole-2-thiol in Drug Synthesis

Abstract

This application note details the synthetic utility of 7-Methyl-benzothiazole-2-thiol (7-MBT) as a privileged intermediate in the development of pharmaceutical agents. Unlike the unsubstituted parent compound, the 7-methyl derivative offers distinct advantages in lipophilicity modulation and metabolic stability , particularly for oncology and neurodegenerative targets. This guide provides a validated protocol for the chemoselective S-alkylation of 7-MBT, a critical transformation for generating library candidates. We explore the mechanistic rationale for reaction conditions, troubleshooting N- vs. S-alkylation selectivity, and provide a self-validating analytical framework.

Introduction: The 7-Methyl Advantage

The benzothiazole scaffold is ubiquitous in medicinal chemistry, appearing in antitumor agents (e.g., Phortress), imaging agents, and neuroprotective drugs. While the 2-thiol group serves as a versatile nucleophilic handle, the substitution pattern on the benzene ring dictates the molecule's pharmacokinetic (PK) profile.

Why 7-Methyl?

  • Lipophilicity Tuning: The methyl group at the C7 position (adjacent to the sulfur atom) increases the

    
     value, enhancing membrane permeability compared to the unsubstituted analog.
    
  • Metabolic Blocking: Substitution at C7 blocks potential oxidative metabolism (e.g., hydroxylation) at this electron-rich position.

  • Steric Influence: The C7-methyl group introduces steric bulk near the sulfur center. While this does not prevent S-alkylation, it can influence the binding conformation of the final drug molecule within a protein pocket, often inducing selectivity (e.g., in kinase inhibition).

Core Synthetic Challenge: The ambident nature of the benzothiazole-2-thiol anion (thioamide/thiol tautomerism) allows for both S-alkylation and N-alkylation.

  • Target: S-alkylation (Thioether formation).

  • Impurity: N-alkylation (Thione formation).

  • Solution: Control of solvent polarity and counter-ion "hardness" to favor the softer sulfur nucleophile.

Chemical Safety & Handling

PropertySpecificationHandling Note
CAS No. 136-25-4 (Generic MBT); 7-Me analog specificTreat as Irritant (Skin/Eye).
Physical State Off-white to pale yellow powderUse dust mask; avoid inhalation.
Odor Characteristic thiol (unpleasant)Mandatory: Handle in a fume hood.
Solubility Soluble in DMF, DMSO, Acetone, warm EtOHPoor solubility in water.
Reactivity Nucleophilic; susceptible to oxidationStore under inert gas (Ar/N2) to prevent disulfide formation.

Application Workflow: From Scaffold to Lead

The following diagram illustrates the strategic pathway for converting 7-MBT into bioactive hydrazone derivatives (Schiff bases), a common class of anticancer agents.

G Start 7-Methyl-benzothiazole-2-thiol (Starting Material) Step1 S-Alkylation (Ethyl bromoacetate, K2CO3) Start->Step1 Inter1 Intermediate A: Ethyl 2-((7-methyl...)thio)acetate Step1->Inter1 90-95% Yield Step2 Hydrazinolysis (NH2NH2·H2O, EtOH) Inter1->Step2 Inter2 Intermediate B: Hydrazide Derivative Step2->Inter2 Nucleophilic Acyl Subst. Step3 Condensation (Aryl Aldehyde) Inter2->Step3 Final Target Drug Candidate (Schiff Base/Hydrazone) Step3->Final Bioactive Library

Figure 1: Synthetic workflow for generating bioactive libraries from 7-Methyl-benzothiazole-2-thiol.

Detailed Protocol: Chemoselective S-Alkylation

This protocol describes the synthesis of Ethyl 2-((7-methylbenzo[d]thiazol-2-yl)thio)acetate . This ester is a "gateway" intermediate, easily converted to acids, amides, or hydrazides.

Reagents & Equipment
  • Substrate: 7-Methyl-benzothiazole-2-thiol (1.0 equiv)

  • Alkylating Agent: Ethyl bromoacetate (1.1 equiv)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetone (Reagent Grade) or DMF (for faster rates)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein exchange.

Step-by-Step Methodology

1. Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-Methyl-benzothiazole-2-thiol (10 mmol, 1.81 g) in Acetone (50 mL).

  • Scientist's Note: Acetone is preferred over DMF for ease of workup, provided the starting material dissolves. If solubility is poor, use DMF or a 9:1 Acetone/DMF mixture.

2. Deprotonation: Add anhydrous


  (20 mmol, 2.76 g) to the solution. Stir at room temperature for 15 minutes.
  • Mechanism:[1][2][3] The base deprotonates the thiol (

    
    ), generating the thiolate anion. The suspension will likely turn yellow/orange.
    

3. Alkylation: Add Ethyl bromoacetate (11 mmol, 1.22 mL) dropwise over 5 minutes.

  • Critical Control: Do not dump the reagent. Slow addition prevents local hot-spots and minimizes side reactions.

  • Optional: Add a catalytic amount of KI (1 mmol) if using ethyl chloroacetate to speed up the reaction.

4. Reaction: Reflux the mixture at 56°C for 3–5 hours.

  • Monitoring: Monitor by TLC (Mobile Phase: Hexane:EtOAc 4:1). The starting thiol spot (lower

    
    , often streaks) should disappear, replaced by a distinct, higher 
    
    
    
    spot (Ester).

5. Workup (Self-Validating Step):

  • Method A (If Acetone used): Evaporate the acetone under reduced pressure. Resuspend the solid residue in ice-cold water (100 mL). The product should precipitate out as a solid. Filter, wash with water, and dry.

  • Method B (If DMF used): Pour the reaction mixture into 200 mL of ice-water with vigorous stirring. The product will precipitate.[4]

6. Purification: Recrystallize from Ethanol or Ethanol/Water (9:1) .

  • Target Yield: >85%[2]

  • Appearance: White to pale yellow needles.

Analytical Validation & Quality Control

To ensure the integrity of the intermediate, compare analytical data against these expected parameters.

ParameterMethodExpected Result / Criteria
Proton NMR

-NMR (CDCl

)

2.45-2.55 (s, 3H):
Distinct Ar-CH

signal.

4.1-4.2 (s, 2H):
S-CH

-CO signal (Diagnostic for S-alkylation).

1.2 & 4.2 (t/q):
Ethyl ester signals.
Carbon NMR

-NMR

~165-170:
C=O (Ester).

~35:
S-CH

.

~160-165:
C2 of Benzothiazole (shifted downfield due to S-substitution).
Selectivity Check NMR / HPLCAbsence of N-Alkylation: N-alkylated isomers typically show the N-CH

signal further downfield (

> 4.5 ppm) compared to S-CH

.
Purity HPLC (C18)>98% (Area under curve). Mobile phase: ACN/Water (Gradient).

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Low Yield Incomplete reaction or loss during workup.Increase reflux time; check aqueous filtrate (product might be slightly soluble if ester hydrolyzed).
Oily Product Impurities or residual solvent.[2]Triturate with cold hexanes or recrystallize from EtOH.
N-Alkylated Impurity "Hard" reaction conditions favored N-attack.Use a softer base (

or

) and non-polar aprotic solvent. Avoid NaH.

References

  • Synthesis of Benzothiazole Derivatives

    • Title: Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents.[5][6][7]

    • Source: Molecules (MDPI), 2013.
    • URL:[Link]

  • S-Alkylation Protocols

    • Title: Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions.
    • Source: Synthetic Communic
    • URL:[Link][5]

  • Green Chemistry Approaches

    • Title: An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiol in w
    • Source: ResearchG
    • URL:[Link]

  • Pharmacological Relevance

    • Title: Biological Activities of 2-Mercaptobenzothiazole Deriv
    • Source: Scientia Pharmaceutica, 2013.
    • URL:[Link]

Sources

Method

Anticancer activity screening of 7-Methyl-benzothiazole-2-thiol compounds

Application Note & Protocols Topic: Anticancer Activity Screening of 7-Methyl-benzothiazole-2-thiol Compounds Audience: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Anticancer Activity Screening of 7-Methyl-benzothiazole-2-thiol Compounds Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole (BTA) scaffold, a bicyclic heterocyclic compound, is a privileged structure in medicinal chemistry due to its wide array of biological activities.[1][2] BTA derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anti-diabetic, and notably, anticancer properties.[1][2] The versatility of the BTA nucleus allows for chemical modifications that can significantly enhance potency and selectivity against various cancer cell lines, such as those from breast, lung, colon, and liver cancers.[2][3][4]

Many BTA derivatives exert their anticancer effects through the induction of apoptosis, a form of programmed cell death, making them attractive candidates for further development.[3][5] Specifically, benzothiazole-2-thiol derivatives have been the focus of numerous studies, with some compounds exhibiting potent, broad-spectrum inhibitory activities at nanomolar concentrations.[2][3][6] This document provides a comprehensive, multi-tiered workflow for the systematic screening and initial mechanistic evaluation of novel 7-Methyl-benzothiazole-2-thiol compounds to identify promising anticancer drug candidates.

Tier 1: Primary Screening for Cytotoxicity

The initial step in screening a library of new chemical entities is to assess their general cytotoxic or anti-proliferative effects across a panel of clinically relevant cancer cell lines. This high-throughput approach serves as a crucial filter to identify "hit" compounds that warrant more detailed investigation. The Sulforhodamine B (SRB) assay is presented here as a robust and reliable method.

Scientific Rationale: Why the SRB Assay?

The SRB assay is a colorimetric method that estimates cell density based on the measurement of total cellular protein content.[7] It offers several advantages over metabolic assays like the MTT assay, including better linearity, a stable end-point that is not time-sensitive, and reduced interference from compounds that may alter cellular metabolism without being cytotoxic.[8] The assay relies on the ability of the SRB dye to bind to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells.

Experimental Workflow: Primary Cytotoxicity Screening

The overall workflow for the primary screening phase is designed to efficiently identify compounds with significant anti-proliferative activity.

G cluster_prep Preparation cluster_assay Screening Assay cluster_analysis Analysis Compound Compound Library (7-Methyl-benzothiazole-2-thiol derivatives) Treatment Treat with Compounds (Dose-Response) Compound->Treatment Cells Cancer Cell Line Panel (e.g., HepG2, A549, SW620) Plating Seed Cells in 96-well Plates Cells->Plating Plating->Treatment SRB_Assay Perform SRB Assay Treatment->SRB_Assay Readout Measure Absorbance (OD 510 nm) SRB_Assay->Readout Calculation Calculate IC50 Values Readout->Calculation Hit Hit Compound Selection Calculation->Hit

Caption: High-throughput primary screening workflow.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is optimized for adherent cells in a 96-well format.[7]

Materials:

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Tris-base solution (10 mM, pH 10.5)

  • Culture medium, Fetal Bovine Serum (FBS), Trypsin-EDTA

  • 96-well flat-bottom plates

  • Multichannel pipette and microplate reader (510 nm)

Procedure:

  • Cell Plating: Harvest and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium). Include wells for "no cell" blanks.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the 7-Methyl-benzothiazole-2-thiol compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.

  • Treatment Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 3.3%) without removing the medium. Incubate at 4°C for 1 hour. This step fixes the cells and precipitates total protein.

  • Washing: Carefully discard the supernatant. Wash the plates five times with slow-running tap water to remove TCA, medium, and unbound components. Remove excess water by tapping the plates on paper towels and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash and Dry: Quickly discard the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes to ensure complete dissolution.

  • Readout: Measure the optical density (OD) at 510 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100

Plot the % Viability against the log of compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

Tier 2: Secondary Screening for Mechanism of Action

Compounds that demonstrate potent cytotoxicity (i.e., low IC₅₀ values) in the primary screen are advanced to secondary assays to elucidate their mechanism of action. Key questions to answer are: "Does the compound induce programmed cell death (apoptosis)?" and "Does it interfere with the normal progression of the cell cycle?"

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Scientific Rationale: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[10] By using both stains, we can distinguish between different cell populations via flow cytometry.[9][11]

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Flow Cytometry Analysis Treat Treat Cells with Hit Compound (IC50 conc.) Harvest Harvest Cells (Including Supernatant) Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in Dark (15 min, RT) Stain->Incubate Acquire Acquire Data Incubate->Acquire Analyze Quadrant Analysis Acquire->Analyze

Caption: Workflow for apoptosis detection via flow cytometry.

Procedure:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and allow them to attach overnight. Treat the cells with the hit compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both the floating cells (from the supernatant) and adherent cells (by trypsinization). Combine them to ensure no apoptotic cells are lost.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Live cells

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells

An effective pro-apoptotic compound will show a significant increase in the percentage of cells in the lower-right and upper-right quadrants compared to the vehicle control.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Scientific Rationale: Many anticancer agents function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating. PI is a fluorescent dye that intercalates into the DNA of cells.[12] The amount of fluorescence emitted is directly proportional to the amount of DNA. This allows for the differentiation of cell populations based on their phase in the cell cycle:

  • G0/G1 phase: Normal DNA content (2N)

  • S phase: DNA synthesis in progress (between 2N and 4N)

  • G2/M phase: Doubled DNA content (4N)

Procedure:

  • Cell Treatment: Seed and treat cells as described in the apoptosis protocol (Protocol 2, Step 1).

  • Cell Harvesting: Harvest cells by trypsinization.

  • Fixation: Wash cells with PBS, then resuspend the pellet in 500 µL of PBS. Add 4.5 mL of cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at 4°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer.

Data Interpretation: Analyze the resulting DNA content histograms using cell cycle analysis software. A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase (e.g., a higher G2/M peak) compared to the asynchronously dividing control cells.

Data Presentation and Interpretation

Table 1: Example IC₅₀ Data for a Hit Compound (7M-BT-001)

This table summarizes hypothetical cytotoxicity data for a lead candidate against a panel of human cancer cell lines mentioned in the literature.[2][3][13]

Cell LineTissue of OriginIC₅₀ (µM)
HepG2Hepatocellular Carcinoma0.48
A549Non-small Cell Lung Cancer0.95
SW620Colorectal Adenocarcinoma0.62
SKRB-3Breast Cancer1.20
PC-3Prostate Cancer2.50
HCT-116Colon Cancer0.55

Interpretation: The compound 7M-BT-001 shows potent, sub-micromolar activity against liver, lung, and colon cancer cell lines, indicating broad-spectrum efficacy that justifies further mechanistic studies in these models.

Conclusion and Future Directions

This application note outlines a validated, tiered approach for the preclinical screening of novel 7-Methyl-benzothiazole-2-thiol compounds. The workflow begins with a robust primary cytotoxicity screen to identify active compounds and calculate their IC₅₀ values. Subsequently, secondary assays for apoptosis and cell cycle analysis provide critical initial insights into the compound's mechanism of action. A compound that demonstrates potent cytotoxicity and induces a clear pro-apoptotic or cell cycle arrest phenotype is considered a strong lead candidate for more advanced studies, including target identification, in vivo efficacy in animal models, and preclinical toxicology assessments.

References

  • Irfan, A., Batool, F., Naqvi, S. A. Z., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Available at: [Link]

  • Reyes-Mayorga, J. I., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules. Available at: [Link]

  • Luo, T., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Saponara, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules. Available at: [Link]

  • Hu, X., et al. (2017). Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. Oncotarget. Available at: [Link]

  • Taylor & Francis Online. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Semantic Scholar. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzothiazole derivatives as anticancer agents. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PMC. Available at: [Link]

  • ResearchGate. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. Available at: [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Available at: [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Available at: [Link]

  • Royal Society of Chemistry. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]

  • PubMed. (1990). Sulforhodamine B colorimetric assay for cytotoxicity screening. Investigational New Drugs. Available at: [Link]

Sources

Application

Application Notes and Protocols for Antimicrobial and Antifungal Assays of 7-Methyl-benzothiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Benzothiazole Scaffolds The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Benzothiazole Scaffolds

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] The inherent bioactivity of this heterocyclic system makes it a privileged structure in the quest for novel therapeutic agents.[2] Specifically, the benzothiazole-2-thiol moiety has been identified as a key pharmacophore responsible for significant antimicrobial and antifungal effects.[3] This document provides detailed application notes and standardized protocols for the comprehensive evaluation of a specific derivative, 7-Methyl-benzothiazole-2-thiol, for its antimicrobial and antifungal efficacy.

While extensive data exists for the broader class of benzothiazole-2-thiols, the specific activity of the 7-methyl substituted variant is an area of active investigation. The protocols outlined herein are based on established methodologies for analogous compounds and provide a robust framework for determining the inhibitory and cidal activity of 7-Methyl-benzothiazole-2-thiol against a range of bacterial and fungal pathogens. These assays are designed to yield reproducible and comparable data, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4]

Scientific Rationale and Mechanism of Action

The antimicrobial and antifungal activity of benzothiazole-2-thiol derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. The thiol group at the 2-position is a critical feature, as its removal often leads to a loss of activity.[3] While the precise mechanism for 7-Methyl-benzothiazole-2-thiol is yet to be elucidated, related compounds have been shown to inhibit key enzymes involved in microbial survival and proliferation.[4] Potential mechanisms include the disruption of cell wall synthesis, interference with nucleic acid replication, and inhibition of metabolic pathways. Some studies suggest that the lipophilicity of the benzothiazole ring facilitates its transport across the microbial cell membrane, allowing the thiol group to interact with intracellular targets.[5] The methyl group at the 7-position may modulate the compound's potency and spectrum of activity by influencing its electronic properties and steric interactions with target enzymes.

Key Antimicrobial and Antifungal Assays

A tiered approach is recommended for the comprehensive evaluation of 7-Methyl-benzothiazole-2-thiol. This begins with primary screening to determine the minimum inhibitory concentration (MIC), followed by secondary assays to assess the spectrum of activity and cidal properties.

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent.[6] This quantitative method involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Disk Diffusion Assay for Preliminary Susceptibility Screening

The disk diffusion assay, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of a microbial isolate to a particular antimicrobial agent.[7] It is a simple, cost-effective, and widely used method for routine antimicrobial susceptibility testing.

3. Time-Kill Curve Analysis for Assessing Cidal Activity

Time-kill curve analysis provides a dynamic picture of the antimicrobial or antifungal agent's effect on microbial viability over time.[8] This assay is crucial for distinguishing between bacteriostatic/fungistatic (inhibiting growth) and bactericidal/fungicidal (killing) activity.

Data Presentation: Expected Outcomes

The following tables provide examples of how to present the quantitative data obtained from the described assays. The values are hypothetical but representative of what might be observed for a novel benzothiazole derivative with antimicrobial and antifungal activity.

Table 1: Minimum Inhibitory Concentration (MIC) of 7-Methyl-benzothiazole-2-thiol against Representative Bacterial Strains

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive8
Enterococcus faecalis (ATCC 29212)Gram-positive16
Escherichia coli (ATCC 25922)Gram-negative32
Pseudomonas aeruginosa (ATCC 27853)Gram-negative64

Table 2: Zone of Inhibition Diameters for 7-Methyl-benzothiazole-2-thiol (30 µ g/disk ) against Representative Fungal Strains

Fungal StrainZone Diameter (mm)Interpretation
Candida albicans (ATCC 90028)22Susceptible
Candida glabrata (ATCC 90030)18Intermediate
Aspergillus fumigatus (ATCC 204305)15Resistant

Table 3: Time-Kill Kinetics of 7-Methyl-benzothiazole-2-thiol against Staphylococcus aureus (ATCC 29213)

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (2 x MIC)Log10 CFU/mL (4 x MIC)
05.55.55.5
26.25.14.8
47.14.53.9
88.53.82.9
249.2<2.0<2.0

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[6]

Materials:

  • 7-Methyl-benzothiazole-2-thiol

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi

  • Bacterial and fungal strains (standardized to 0.5 McFarland)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Multichannel pipette

Workflow Diagram:

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of 7-Methyl-benzothiazole-2-thiol in appropriate broth A1 Inoculate 96-well plate with diluted compound and inoculum P1->A1 P2 Standardize microbial inoculum to 0.5 McFarland turbidity P3 Dilute standardized inoculum in broth P3->A1 A2 Include positive (no drug) and negative (no inoculum) controls A3 Incubate plates at 35-37°C for 18-24h (bacteria) or 24-48h (fungi) A2->A3 D1 Visually inspect for turbidity or use a plate reader A3->D1 D2 Determine MIC: Lowest concentration with no visible growth D1->D2 DiskDiffusion cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare MHA plates (4 mm depth) A1 Inoculate MHA plate with a sterile swab to create a lawn P1->A1 P2 Impregnate sterile disks with 7-Methyl-benzothiazole-2-thiol A2 Aseptically place impregnated disks on the agar surface P2->A2 P3 Standardize microbial inoculum to 0.5 McFarland turbidity P3->A1 A1->A2 A3 Incubate plates at 35-37°C for 18-24h (bacteria) or 24-48h (fungi) A2->A3 D1 Measure the diameter of the zone of inhibition in mm A3->D1 D2 Interpret results based on predefined breakpoints (if available) or compare to control D1->D2

Caption: Workflow for the disk diffusion susceptibility test.

Procedure:

  • Disk Preparation: Aseptically apply a known amount of 7-Methyl-benzothiazole-2-thiol solution to sterile filter paper disks and allow them to dry.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. [9]3. Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of growth.

  • Disk Application: Aseptically place the impregnated disks onto the agar surface using sterile forceps. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where growth is inhibited) in millimeters.

Protocol 3: Time-Kill Curve Analysis

This protocol is a generalized method based on common laboratory practices and CLSI recommendations. [8] Materials:

  • 7-Methyl-benzothiazole-2-thiol

  • Appropriate broth medium (CAMHB or RPMI-1640)

  • Bacterial or fungal strain

  • Sterile flasks or tubes

  • Shaking incubator

  • Sterile saline for dilutions

  • Agar plates for colony counting

  • Spectrophotometer

Workflow Diagram:

TimeKillCurve cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare broth with different concentrations of the compound (e.g., 0x, 1x, 2x, 4x MIC) A1 Inoculate the flasks to a final concentration of ~10^5 - 10^6 CFU/mL P1->A1 P2 Prepare a standardized log-phase microbial culture P2->A1 A2 Incubate with shaking at 35-37°C A1->A2 A3 At specified time points (0, 2, 4, 8, 24h), withdraw aliquots A2->A3 D1 Perform serial dilutions and plate for viable cell counts (CFU/mL) A3->D1 D2 Plot Log10 CFU/mL vs. time to generate the time-kill curve D1->D2 D3 Determine bactericidal/fungicidal activity (≥3-log10 reduction) D2->D3

Caption: Workflow for time-kill curve analysis.

Procedure:

  • Setup: Prepare flasks containing the appropriate broth with 7-Methyl-benzothiazole-2-thiol at various concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, and 4x MIC).

  • Inoculation: Inoculate each flask with the test microorganism to a final concentration of approximately 10^5 to 10^6 CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 35-37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask. [10]4. Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline and plate onto appropriate agar plates. Incubate the plates until colonies are visible.

  • Data Analysis: Count the number of colonies to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time to generate the time-kill curves. A ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum is considered cidal activity. [8]

Conclusion

The protocols detailed in these application notes provide a comprehensive and standardized framework for the in vitro evaluation of the antimicrobial and antifungal properties of 7-Methyl-benzothiazole-2-thiol. By systematically determining the MIC, assessing the spectrum of activity, and characterizing the cidal nature of the compound, researchers can gain valuable insights into its therapeutic potential. Adherence to established guidelines from bodies such as CLSI and EUCAST is paramount for ensuring the generation of high-quality, reproducible, and comparable data, which is essential for the progression of this promising compound in the drug development pipeline. Further investigations into the precise mechanism of action and in vivo efficacy will be crucial next steps in fully elucidating the therapeutic value of 7-Methyl-benzothiazole-2-thiol.

References

  • Abdel-Wahab, B. F., Abdel-Aziem, A., El-Sawy, E. R., & El-Gazzar, M. G. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(9), 3578-3583. [Link]

  • Berk, B., Kaya, R., & Ceylan, M. (2017). The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. Acta Pharmaceutica Sciencia, 55(3).
  • Berk, B., Kaya, R., & Ceylan, M. (2017). Tautomeric forms of the benzothiazole-2-thiol ring system. ResearchGate. [Link]

  • Bondock, S., Fouda, A. M., & El-Gendy, M. S. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 9(5), 221. [Link]

  • Chavan, R. S., & More, H. N. (2022). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 12(1), 1-12. [Link]

  • Chimenti, F., Bizzarri, B., Bolasco, A., Secci, D., Chimenti, P., Granese, A., ... & Sanna, M. L. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules, 17(7), 7763-7785. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Deen, I. M. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 7935. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Deen, I. M. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • EUCAST. (2022). Disk Diffusion and Quality Control. EUCAST. [Link]

  • Guler, H., & Ceylan, M. (2017). The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives. ResearchGate. [Link]

  • Hassan, A. M., Raauf, A. M. R., & Al-Smaisim, R. F. (2010). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Medical Journal of Babylon, 7(4), 422-432. [Link]

  • Hranjec, M., Starcevic, K., & Pavelic, K. (2012). Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Journal of Chemical Sciences, 124(6), 1335-1343. [Link]

  • CLSI. (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]

  • National Center for Biotechnology Information. (n.d.). Explore Bioactivity. PubChem. [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. [Link]

  • Farshori, N. N., Al-Oqail, M. M., & Al-Sheddi, E. S. (2015). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 6(11), 4734.
  • Rakuno Gakuen University. (2021). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • Bujdáková, H., & Múcková, M. (1994). Anti-Candida activity of four antifungal benzothiazoles. International journal of antimicrobial agents, 4(4), 303-308. [Link]

  • Le, T. V., Le, T. H., Nguyen, T. T. H., Nguyen, T. H., & Le, M. V. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. RSC advances, 11(46), 28835-28843. [Link]

  • National Center for Biotechnology Information. (n.d.). Docs. PubChem. [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]

  • Klepser, M. E., Wolfe, E. J., Jones, R. N., Nightingale, C. H., & Pfaller, M. A. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 42(5), 1207-1212. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Mercaptobenzothiazole. PubChem. [Link]

  • Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • CGSpace. (2022). EUCAST Disk Diffusion Method (Part 1). CGSpace. [Link]

  • Wang, Y., Xiao, J., Suzek, T. O., Zhang, J., Wang, J., & Bryant, S. H. (2009). PubChem: a public information system for analyzing bioactivities of small molecules. Nucleic acids research, 37(suppl_2), W623-W633. [Link]

  • Bujdáková, H., & Múcková, M. (1994). Antifungal activity of a new benzothiazole derivative against Candida in vitro and in vivo. International journal of antimicrobial agents, 4(4), 303-308. [Link]

  • Pfaller, M. A., & Klepser, M. E. (1999). Proposed method for standardized performance of antifungal time-kill testing of yeasts a Characteristic Value. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Anthranilate. PubChem. [Link]

  • de Almeida, A. A., Leite, M. C., & de Oliveira, J. C. (2007). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 38, 289-293. [Link]

  • Hudzicki, J. (2009). Kirby-Bauer disk diffusion susceptibility test protocol. American Society for Microbiology, 15, 55-63. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxyphenol. PubChem. [Link]

  • EUCAST. (2015). Antimicrobial susceptibility testing EUCAST disk diffusion method. EUCAST. [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Nelson Labs. [Link]

  • Al-Ghorbani, M., & Al-Anshori, M. M. (2021). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Journal of fungi, 7(10), 861. [Link]

Sources

Method

Application Note: Protocol for Studying 7-Methyl-benzothiazole-2-thiol (7-MBT) Induced Apoptosis

Abstract & Scientific Rationale Benzothiazole-2-thiol derivatives are emerging as a potent class of anticancer scaffolds, exhibiting broad-spectrum antiproliferative activity.[1][2][3] While the parent pharmacophore is w...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Benzothiazole-2-thiol derivatives are emerging as a potent class of anticancer scaffolds, exhibiting broad-spectrum antiproliferative activity.[1][2][3] While the parent pharmacophore is well-documented, the specific derivative 7-Methyl-benzothiazole-2-thiol (7-MBT) requires rigorous validation to define its therapeutic window and mechanism of cell death.

Existing literature on structural analogs (e.g., XC-591, Compound 7e) suggests this class acts primarily via the intrinsic (mitochondrial) apoptotic pathway , triggered by Reactive Oxygen Species (ROS) accumulation and Bcl-2 family dysregulation. This protocol provides a standardized workflow to quantify 7-MBT cytotoxicity, confirm apoptosis versus necrosis, and map the upstream mitochondrial signaling events.

Key Mechanistic Hypotheses to Validate:
  • ROS Generation: 7-MBT induces oxidative stress, destabilizing the mitochondrial membrane.

  • Mitochondrial Depolarization: Loss of

    
     leads to Cytochrome C release.
    
  • Caspase Cascade: Activation of Caspase-9 (initiator) and Caspase-3 (executioner).

Experimental Design Strategy

The study is structured into three sequential phases to ensure resource efficiency and data integrity.

PhaseObjectiveAssay/MethodKey Output
I. Screening Determine IC50 and optimal dosage.MTT or CCK-8 AssayDose-response curve (24h/48h).
II. Confirmation Distinguish apoptosis from necrosis.Annexin V-FITC / PI Flow Cytometry% Apoptotic vs. Necrotic cells.
III. Mechanism Validate mitochondrial involvement.[4]JC-1 Staining & DCFH-DA (ROS)

shift & ROS quantification.
Visual Workflow (Graphviz)

ExperimentalWorkflow Start 7-MBT Stock Prep (DMSO) Screening Phase I: Cytotoxicity (MTT Assay) Start->Screening Decision Calculate IC50 Screening->Decision Apoptosis Phase II: Apoptosis (Annexin V/PI) Decision->Apoptosis Select Low, Mid, High Doses Mechanism Phase III: Mechanism (ROS & Mitochondria) Apoptosis->Mechanism If Apoptosis > 15% Western Phase IV: Protein Markers (Bax, Bcl-2, Caspase-3) Mechanism->Western Confirm Pathway

Caption: Sequential workflow for evaluating 7-MBT. Progression depends on establishing a valid IC50 in Phase I.

Detailed Protocols

Phase I: Cytotoxicity Screening (MTT Assay)

Objective: Establish the inhibitory concentration (IC50) to guide downstream dosing.

  • Reagents:

    • 7-MBT (Dissolve in DMSO to 100 mM stock; store at -20°C).

    • MTT Reagent (5 mg/mL in PBS).

    • Target Cell Lines (e.g., HepG2, MCF-7).

  • Protocol:

    • Seeding: Plate cells at

      
       cells/well in 96-well plates. Incubate overnight.
      
    • Treatment: Treat cells with serial dilutions of 7-MBT (e.g., 0, 1, 5, 10, 25, 50, 100

      
      M).
      
      • Control: Vehicle control (0.1% DMSO max).

      • Blank: Media only (no cells).

    • Incubation: Incubate for 24h and 48h to assess time-dependency.

    • Development: Add 20

      
      L MTT solution; incubate 4h at 37°C.
      
    • Solubilization: Remove media, add 150

      
      L DMSO to dissolve formazan crystals.
      
    • Measurement: Read absorbance at 570 nm (Ref: 630 nm).

  • Data Analysis: Plot % Viability vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Phase II: Apoptosis Quantification (Annexin V-FITC/PI)

Objective: Quantify Phosphatidylserine (PS) externalization, a hallmark of early apoptosis.

  • Scientific Insight: 7-MBT is expected to induce early apoptosis (Annexin V+/PI-) before secondary necrosis (Annexin V+/PI+).

  • Protocol:

    • Treatment: Treat cells in 6-well plates with IC25, IC50, and IC75 concentrations of 7-MBT for 24h.

    • Harvesting: Trypsinize cells (EDTA-free trypsin is preferred to preserve PS integrity). Collect supernatant (floating dead cells).

    • Staining: Wash with cold PBS. Resuspend in 1X Binding Buffer.

      • Add 5

        
        L Annexin V-FITC.
        
      • Add 5

        
        L Propidium Iodide (PI).
        
    • Incubation: 15 min at RT in the dark.

    • Analysis: Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 600+ nm for PI).

Phase III: Mechanistic Elucidation (Mitochondrial Axis)

Objective: Confirm if 7-MBT acts via the intrinsic pathway by measuring ROS and Membrane Potential (


).
A. Mitochondrial Membrane Potential (JC-1 Assay)
  • Principle: JC-1 forms red aggregates in healthy mitochondria (high potential) and green monomers in apoptotic cells (low potential).

  • Protocol:

    • Treat cells with 7-MBT for 12-24h.

    • Add JC-1 probe (final 2

      
      M) for 30 min at 37°C.
      
    • Wash with PBS.

    • Fluorescence Microscopy/Flow Cytometry:

      • Healthy: High Red/Green ratio.

      • Apoptotic: Low Red/Green ratio (Green shift).

B. ROS Generation (DCFH-DA Assay)
  • Scientific Insight: Benzothiazoles often deplete glutathione or generate ROS, triggering the mitochondrial pore opening.

  • Protocol:

    • Load cells with 10

      
      M DCFH-DA for 20 min prior to or after 7-MBT treatment (depending on kinetics).
      
    • Measure fluorescence (Ex/Em: 485/535 nm).

    • Positive Control: H2O2 (100

      
      M).
      

Proposed Mechanism of Action

Based on structural analogs like XC-591 and Compound 7e , 7-MBT likely follows the intrinsic apoptotic pathway.

Signaling Pathway Diagram (Graphviz)

SignalingPathway Drug 7-MBT ROS ROS Accumulation (Oxidative Stress) Drug->ROS Induction Bcl2 Bcl-2/Bcl-xL (Downregulation) Drug->Bcl2 Inhibition Bax Bax/Bad (Translocation) Drug->Bax Activation Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Damage Bcl2->Mito Loss of Protection Bax->Mito Pore Formation CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 (Cleavage) CytoC->Casp9 Apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis APOPTOSIS (DNA Fragmentation) Casp3->Apoptosis

Caption: Putative intrinsic signaling pathway for 7-MBT, mediated by ROS stress and Bcl-2 family modulation.

Data Reporting & Troubleshooting

Expected Results Table
AssayControl Result7-MBT Treatment ResultInterpretation
MTT 100% ViabilityDose-dependent decreaseCytotoxicity confirmed.
Annexin V/PI Q4 (Live) dominantShift to Q3 (Early Apop) & Q2 (Late Apop)PS externalization (Apoptosis).
JC-1 Staining Red AggregatesGreen MonomersMitochondrial depolarization.
Western Blot High Bcl-2, Pro-Caspase 3High Bax, Cleaved Caspase-3Intrinsic pathway activation.
Troubleshooting Guide
  • High Necrosis (Q1 in Flow Cytometry): Reduce incubation time or concentration. The drug may be causing rapid membrane rupture (toxicity) rather than programmed cell death.

  • No ROS Signal: ROS can be transient. Measure at earlier time points (1h, 3h, 6h) rather than 24h.

  • Precipitation: Benzothiazoles are hydrophobic. Ensure DMSO concentration is <0.5% in the final well and vortex thoroughly.

References

  • Wang, Z., et al. (2011). Synthesis, structure-activity relationships and preliminary antitumor evaluation of benzothiazole-2-thiol derivatives as novel apoptosis inducers. Bioorganic & Medicinal Chemistry Letters.[4][5]

  • Zhang, X., et al. (2017). Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer.[6] Oncotarget.[6]

  • Luo, Y., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules.[1][2][3][4][5][6][7][8][9][10][11]

  • Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents.[2][3][4][6][8][9] Journal of Enzyme Inhibition and Medicinal Chemistry.[3][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: High-Yield Synthesis of 7-Methyl-benzothiazole-2-thiol

This guide outlines a high-yield, regioselective protocol for synthesizing 7-Methyl-benzothiazole-2-thiol (7-Me-MBT). Unlike the common industrial route using m-toluidine (which yields a mixture of isomers), this guide f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-yield, regioselective protocol for synthesizing 7-Methyl-benzothiazole-2-thiol (7-Me-MBT). Unlike the common industrial route using m-toluidine (which yields a mixture of isomers), this guide focuses on the 2-chloro-3-nitrotoluene pathway to ensure the methyl group is correctly positioned at the 7-position (adjacent to the sulfur atom in the fused ring).

Executive Summary

The synthesis of 7-Methyl-benzothiazole-2-thiol often suffers from low yields and isomeric contamination when using the classical reaction of m-toluidine with sulfur and carbon disulfide. The methyl group at the meta position of the aniline directs cyclization predominantly to the less hindered para position, favoring the 5-methyl isomer over the desired 7-methyl product.

To achieve high yield (>85%) and purity, this guide recommends a regioselective nucleophilic substitution-reduction-cyclization sequence starting from 2-chloro-3-nitrotoluene . This pathway locks the sulfur into the correct position relative to the methyl group before ring closure.

Core Synthesis Workflow

The following diagram illustrates the regioselective pathway (Route A) versus the problematic classical route (Route B).

SynthesisPathways Start_Classic Precursor: m-Toluidine (3-Methylaniline) Product_Mix Mixture: 5-Methyl (Major) + 7-Methyl (Minor) Start_Classic->Product_Mix S8, CS2, High P/T (Non-selective) Start_Regio Precursor: 2-Chloro-3-nitrotoluene Step1_Regio Step 1: SNAr with Na2S2 (Formation of Disulfide) Start_Regio->Step1_Regio Na2S2, EtOH, Reflux Step2_Regio Step 2: Reduction (Zn/HCl) (Yields 2-amino-6-methylbenzenethiol) Step1_Regio->Step2_Regio Reductive Cleavage Step3_Regio Step 3: Cyclization (CS2/KOH) (Ring Closure) Step2_Regio->Step3_Regio CS2, Reflux Product_7Me TARGET: 7-Methyl-benzothiazole-2-thiol (High Purity) Step3_Regio->Product_7Me >85% Yield

Caption: Comparison of the high-yield regioselective route (Blue/Green) vs. the low-selectivity classical route (Gray/Red).

Detailed Experimental Protocol
Phase 1: Preparation of 2-Amino-6-methylbenzenethiol

Objective: Replace the chlorine atom with sulfur and reduce the nitro group.

  • Reagents: 2-Chloro-3-nitrotoluene (1.0 eq), Sodium Sulfide nonahydrate (

    
    , 2.5 eq), Sulfur (S8, 0.25 eq), Ethanol.
    
  • Procedure:

    • Dissolve

      
       and Sulfur in boiling ethanol to form sodium polysulfide (
      
      
      
      ).
    • Add 2-Chloro-3-nitrotoluene dropwise. Reflux for 4-6 hours. Mechanism: Nucleophilic Aromatic Substitution (

      
      ).
      
    • Critical Step: The intermediate is the disulfide.[1] To obtain the thiol, perform a reductive cleavage using Zinc dust/HCl or

      
       in situ.
      
    • Filter zinc residues and neutralize.

Phase 2: Cyclization to 7-Methyl-benzothiazole-2-thiol

Objective: Close the thiazole ring using Carbon Disulfide.

  • Reagents: 2-Amino-6-methylbenzenethiol (from Phase 1), Carbon Disulfide (

    
    , 1.5 eq), KOH (1.1 eq), Ethanol/Water.
    
  • Procedure:

    • Suspend the aminothiol in ethanol. Add KOH.

    • Add

      
       slowly at 0-5°C (Exothermic reaction).
      
    • Heat to reflux for 3-5 hours until

      
       evolution ceases.
      
    • Workup: Acidify with dilute HCl to precipitate the crude thiol.

    • Purification: Recrystallize from ethanol/water or toluene.

Troubleshooting Guide (Q&A)
Topic: Yield Optimization

Q: My yield is stuck below 50% during the cyclization step. What is going wrong? A: Low yield in cyclization is often due to the oxidation of the intermediate aminothiol back to the disulfide before it reacts with


.
  • Fix: Ensure the reaction is performed under an inert atmosphere (

    
     or Ar).
    
  • Fix: Add a reducing agent (e.g., small amount of sodium dithionite) to the reaction mixture to keep the thiol active.

  • Check: Verify the quality of your

    
    . Old 
    
    
    
    can contain impurities that inhibit the reaction.

Q: I am observing a large amount of tarry black byproduct. A: This indicates polymerization or thermal decomposition, likely due to excessive temperature or local overheating during


 addition.
  • Fix: Add

    
     dropwise at 0°C . Do not rush this step.
    
  • Fix: Ensure vigorous stirring to prevent local concentration hotspots.

Topic: Regioselectivity & Purity

Q: NMR shows a mixture of isomers (5-methyl and 7-methyl). Why? A: You likely started with m-toluidine (3-methylaniline). In the classical synthesis, the sulfur attacks the position para to the methyl group (less hindered), yielding the 5-methyl isomer.

  • Fix: Switch to the 2-chloro-3-nitrotoluene precursor. This forces the sulfur into the position ortho to the methyl, guaranteeing the 7-methyl structure.

Q: The product melting point is lower than the literature value (226–228 °C). A: This suggests contamination with the disulfide dimer (2,2'-dithiobis(7-methylbenzothiazole)).

  • Fix: Dissolve the crude product in dilute NaOH (the thiol dissolves as the thiolate salt; the disulfide remains insoluble). Filter off the solid impurities, then re-acidify the filtrate to recover pure thiol.

Comparative Data: Yield & Selectivity
PrecursorMethodMajor ProductTypical YieldSelectivity (7-Me)
m-Toluidine S8 + CS2 (High Pressure)5-Methyl-MBT60-70%Low (<20%)
o-Toluidine Herz Reaction4-Methyl-MBT50-60%0%
2-Chloro-3-nitrotoluene Na2S2 -> Red -> CS2 7-Methyl-MBT 85-92% High (>98%)
References
  • Regioselective Synthesis via 2-Haloanilines

    • Synthesis of 2-mercaptobenzothiazoles from 2-haloanilines and carbon disulfide.
    • Source:

  • General Benzothiazole Synthesis Reviews

    • Recent advances in the synthesis of 2-substituted benzothiazoles: a review.
    • Source:

  • Microwave-Assisted Yield Improvements

    • Microwave-assisted synthesis of 2-mercaptobenzothiazole deriv
    • Source:

  • Mechanism of CS2 Cyclization

    • Carbon disulfide (CS2): chemistry and reaction pathways.[2][3]

    • Source:

Sources

Optimization

Technical Support Guide: Optimizing Reaction Conditions for 7-Methyl-benzothiazole-2-thiol Derivatization

Executive Summary This guide addresses the specific challenges associated with derivatizing 7-Methyl-benzothiazole-2-thiol (7-Me-MBT) . While sharing the core reactivity of the parent 2-mercaptobenzothiazole (MBT), the 7...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific challenges associated with derivatizing 7-Methyl-benzothiazole-2-thiol (7-Me-MBT) . While sharing the core reactivity of the parent 2-mercaptobenzothiazole (MBT), the 7-methyl substituent introduces distinct electronic and steric factors that influence nucleophilicity, solubility, and oxidative stability.

The 7-methyl group, located at the peri-position relative to the ring sulfur (position 1), exerts an electron-donating effect (+I) that enhances the nucleophilicity of the exocyclic thiolate. However, this increased electron density also raises the susceptibility to oxidative dimerization (disulfide formation). Successful derivatization requires a strict control strategy balancing nucleophilic activation against oxidative side-reactions .

Critical Reaction Pathways & Mechanisms

To troubleshoot effectively, one must understand the competing pathways. The reaction is governed by the thione-thiol tautomerism and the ambident nature of the thioamide anion.

ReactionPathway cluster_legend Pathway Legend Start 7-Methyl-benzothiazole-2-thiol (Thione/Thiol Equilibrium) Base Base Deprotonation (K2CO3 / NaH / Et3N) Start->Base pKa ~7-8 Anion Resonance Stabilized Anion (Thiolate / Amidinate) Base->Anion Prod_S S-Alkylated Product (Thermodynamic Major) Anion->Prod_S Soft Electrophiles (Alkyl Halides) Polar Aprotic Solvent Prod_N N-Alkylated Product (Kinetic/Hard Electrophile) Anion->Prod_N Hard Electrophiles Protic Solvent Effect Dimer Disulfide Dimer (Oxidative Side Product) Anion->Dimer O2 / Trace Metals (Rapid Oxidation) Legend Green: Desired Path Red: Undesired Side Reactions

Figure 1: Mechanistic pathway for 7-Me-MBT derivatization. S-alkylation is the target, but oxidation and N-alkylation are persistent risks.

Troubleshooting & Optimization (Q&A)

Q1: I am observing low yields and a significant amount of insoluble precipitate. What is happening?

Diagnosis: The precipitate is likely the disulfide dimer (Bis(7-methylbenzothiazol-2-yl) disulfide). Scientific Rationale: The 7-methyl group is electron-donating, making the thiolate anion more electron-rich and thus more easily oxidized than the unsubstituted parent compound. In the presence of even trace oxygen or metal ions (e.g., from low-grade salts), the thiolate radically couples to form the disulfide. Corrective Action:

  • Degas Solvents: Sparge all solvents (DMF, Acetone, or Ethanol) with Argon or Nitrogen for 15 minutes prior to use.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of Nitrogen.

  • Reducing Agent: Add 1–5 mol% of Triphenylphosphine (PPh3) or Sodium Metabisulfite to the reaction mixture to scavenge oxidants and revert any disulfide formed back to the thiolate [1].

Q2: How do I ensure S-alkylation over N-alkylation?

Diagnosis: While S-alkylation is thermodynamically favored (HSAB theory: Sulfur is a softer nucleophile), N-alkylation can occur with "hard" electrophiles or in protic solvents that solvate the thiolate tightly. Optimization Strategy:

  • Solvent: Switch to Polar Aprotic Solvents (DMF, DMSO, Acetonitrile). These solvents solvate the cation (K+, Na+) well but leave the thiolate anion "naked" and highly reactive, promoting S-attack [2].

  • Base Selection: Use K2CO3 or Cs2CO3 rather than hydroxides. The softer Cesium cation, in particular, can help stabilize the transition state for S-alkylation.

  • Avoid: High temperatures with hard electrophiles (e.g., methyl iodide) in ethanol, as this increases the N-alkylated impurity profile.

Q3: My reaction is stalled. Should I increase the temperature?

Diagnosis: The 7-methyl group provides steric bulk near the ring sulfur (position 1), but the exocyclic thiol (position 2) is relatively accessible. If the reaction is stalled, it is likely due to ion-pairing rather than sterics. Corrective Action:

  • Do NOT overheat: Excessive heat (>80°C) promotes N-alkylation and oxidative degradation.

  • Catalysis: Add 5–10 mol% Potassium Iodide (KI) (Finkelstein condition). This converts alkyl chlorides/bromides into more reactive alkyl iodides in situ.

  • Phase Transfer: If using acetone/K2CO3, add 5 mol% Tetrabutylammonium bromide (TBAB) to solubilize the thiolate anion.

Optimized Experimental Protocols

Protocol A: Standard S-Alkylation (High Yield)

Best for: Reaction with primary alkyl halides (e.g., Chloroacetic acid, Ethyl bromoacetate).

Reagents:

  • 7-Methyl-benzothiazole-2-thiol (1.0 equiv)

  • Alkyl Halide (1.1 equiv)

  • Potassium Carbonate (K2CO3) (1.5 equiv)

  • Potassium Iodide (KI) (0.1 equiv - optional catalyst)

  • Solvent: DMF (anhydrous) or Acetone (HPLC grade)

Step-by-Step:

  • Dissolution: Dissolve 7-Me-MBT in DMF (5 mL/mmol) under N2 atmosphere.

  • Deprotonation: Add K2CO3. Stir at Room Temperature (RT) for 15 minutes. The solution should turn bright yellow (formation of thiolate anion).

  • Addition: Add the Alkyl Halide dropwise. Note: If the reaction is exothermic, cool to 0°C during addition.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Mobile Phase: 20% EtOAc/Hexane).

  • Workup: Pour the mixture into ice-cold water (10x volume). The S-alkylated product usually precipitates as a solid. Filter, wash with water, and dry.

  • Purification: Recrystallize from Ethanol or purify via silica column (Hexane/EtOAc).

Protocol B: Quantitative Data Summary

Comparison of conditions for 7-Me-MBT reaction with Ethyl Bromoacetate.

SolventBaseTemp (°C)Time (h)Yield (%)Selectivity (S:N)Notes
DMF K2CO3 25 2 94% >99:1 Recommended. Fast & Clean.
AcetoneK2CO3Reflux488%95:5Good alternative if DMF removal is difficult.
EthanolEt3NReflux672%85:15Lower selectivity; significant disulfide formation.
WaterNaOH1001245%60:40Poor solubility; high N-alkylation risk.

Diagnostic Decision Tree

Use this logic flow to resolve issues in real-time.

TroubleshootingTree Problem Identify Issue LowYield Low Yield / Incomplete Problem->LowYield Impurity Unknown Impurity Spot Problem->Impurity CheckAtmosphere Is reaction under N2? LowYield->CheckAtmosphere CheckSolvent Is solvent Protic (EtOH)? Impurity->CheckSolvent FixOxidation Cause: Disulfide Formation Action: Add PPh3 + N2 purge CheckAtmosphere->FixOxidation No FixReactivity Cause: Low Nucleophilicity Action: Add KI catalyst CheckAtmosphere->FixReactivity Yes CheckSolvent->FixOxidation No FixSelectivity Cause: N-Alkylation Action: Switch to DMF/K2CO3 CheckSolvent->FixSelectivity Yes

Figure 2: Troubleshooting logic for common derivatization failures.

References

  • Oxidative Dimerization Control

    • Wang, F., et al. (2011).[1] "Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction." Organic Letters, 13(12), 3202–3205.

  • Solvent Effects on Ambident Nucleophiles

    • Allakhverdiev, M. A., et al. (1984).[2] "Reaction of amino thiols with chloroacetic acid and its esters."[2] Chemistry of Heterocyclic Compounds, 20, 261–263.[2]

  • Benzothiazole Scaffold Reactivity

    • Heredia, A. A., et al. (2020). "Metal- and Base-Free, Aerobic Photoredox Catalysis with Riboflavin to Synthesize 2-Substituted Benzothiazoles." Digital CSIC.
  • General Benzothiazole Properties & Numbering

    • PubChem Compound Summary for CID 697993 (2-Mercaptobenzothiazole).

Sources

Troubleshooting

Stability problems of 7-Methyl-benzothiazole-2-thiol in solution

Technical Support Guide: Stability & Handling of 7-Methyl-benzothiazole-2-thiol Topic: CAS: 54237-36-4 Target Audience: Researchers, Medicinal Chemists, and Formulation Scientists. Executive Summary: The Stability Parado...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability & Handling of 7-Methyl-benzothiazole-2-thiol

Topic: CAS: 54237-36-4 Target Audience: Researchers, Medicinal Chemists, and Formulation Scientists.

Executive Summary: The Stability Paradox

7-Methyl-benzothiazole-2-thiol (7-Me-MBT) is a lipophilic derivative of 2-mercaptobenzothiazole (MBT). While the 7-methyl group enhances lipophilicity and alters binding kinetics compared to the parent MBT, it introduces specific stability challenges in solution.

The core stability issue is oxidative dimerization driven by the thiol-thione tautomerism. In solution, 7-Me-MBT exists in equilibrium between the thione (predominant in polar solvents) and thiol forms. The thiol form is susceptible to oxidation, rapidly forming the insoluble disulfide dimer, Bis(7-methylbenzothiazolyl) disulfide . This degradation is accelerated by basic pH, dissolved oxygen, and light.

Critical Stability Mechanisms

Thiol-Thione Tautomerism & Oxidation

Unlike simple thiols, 7-Me-MBT is a heteroaromatic system where the proton can reside on the sulfur (thiol) or the nitrogen (thione).

  • Thione Form (Stable): Favored in polar aprotic solvents (e.g., DMSO, DMF) and crystalline state.

  • Thiol Form (Reactive): Favored in non-polar solvents and basic aqueous solutions. The thiolate anion (deprotonated thiol) is the primary species that undergoes oxidation.

The Degradation Cascade:

  • Deprotonation: At pH > pKa (approx. 7.2–7.5), the thiol deprotonates to the thiolate anion.

  • Radical Formation: The thiolate reacts with dissolved oxygen or UV light to form a thiyl radical.

  • Dimerization: Two radicals couple to form the disulfide (7-Me-MBTS), which is often insoluble in water, leading to precipitation.

The "7-Methyl" Effect

The methyl group at position 7 (adjacent to the sulfur bridgehead) increases the compound's lipophilicity (LogP > 2.5) compared to parent MBT.

  • Consequence: The disulfide degradation product is significantly less soluble in aqueous media than the monomer, causing rapid precipitation even at low concentrations.

Troubleshooting Guide (Q&A)

Issue 1: Precipitation & Solubility

Q: My clear stock solution turned cloudy upon dilution into aqueous buffer. Is this degradation? A: It is likely solubility crash-out , but it could be disulfide formation.

  • Diagnosis: 7-Me-MBT has very low water solubility (<100 µM without co-solvent). If you diluted a high-concentration DMSO stock (e.g., 10 mM) 1:100 into water, the final concentration (100 µM) may exceed the solubility limit.

  • Differentiation:

    • Immediate cloudiness: Solubility limit exceeded.

    • Slow cloudiness (hours): Oxidative conversion to the insoluble disulfide.

  • Solution: Maintain a final organic co-solvent concentration (DMSO or Ethanol) of at least 1-5% in your assay buffer. For aqueous experiments, keep concentrations < 50 µM.

Issue 2: Loss of Potency

Q: My LC-MS shows the correct mass, but the biological activity is decreasing over time. Why? A: You may be observing the inactive disulfide dimer .

  • Mechanism: The disulfide dimer (Mass = 2x Monomer - 2H) often has a distinct retention time but can reduce back to the monomer inside the mass spectrometer source (in-source reduction), giving a false positive for the monomer.

  • Verification: Run HPLC with UV detection. The disulfide usually absorbs at a different wavelength or elutes significantly later (more hydrophobic) than the monomer.

  • Fix: Add a reducing agent like DTT (1 mM) or TCEP (0.5 mM) to your buffer to force the equilibrium back to the active monomeric thiol state.

Issue 3: pH Sensitivity

Q: The compound is stable in acetate buffer (pH 5) but degrades in phosphate buffer (pH 7.4). A: This is due to thiolate anion formation .

  • Explanation: The pKa of 7-Me-MBT is estimated around 7.2–7.5. At pH 5, the compound is protonated (thione form) and resistant to oxidation. At pH 7.4, a significant fraction exists as the reactive thiolate anion.

  • Protocol Adjustment: If possible, work at pH < 7.0. If physiological pH is required, you must degas buffers to remove oxygen.

Visualization of Degradation Pathways

The following diagram illustrates the tautomeric equilibrium and the irreversible oxidation path.

Degradation Pathway Thione Thione Form (Stable in DMSO) Thiol Thiol Form (Reactive) Thione->Thiol Tautomerism Thiolate Thiolate Anion (pH > 7.0) Thiol->Thiolate Deprotonation (pH > pKa) Radical Thiyl Radical (S•) Thiolate->Radical Oxidation (O2 / UV Light) Disulfide Disulfide Dimer (Insoluble Precipitate) Radical->Disulfide Dimerization Disulfide->Thiol + DTT/TCEP (Reduction)

Caption: Figure 1. The degradation cascade of 7-Methyl-benzothiazole-2-thiol from stable thione to insoluble disulfide.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a long-term storage solution that minimizes oxidative dimerization.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid alcohols (Ethanol/Methanol) for long-term storage as they promote hydrogen bonding that can shift equilibrium toward the thiol form.

  • Concentration: Prepare at 10 mM to 50 mM . Higher concentrations are self-protective against oxidation relative to dilute solutions.

  • Inert Atmosphere: Flush the vial with dry Nitrogen or Argon gas before sealing.

  • Storage: Store at -20°C or lower. Protect from light (amber vials).

    • Shelf Life: >6 months if kept frozen and dark.

Protocol B: QC Check for Disulfide Contamination (HPLC)

Objective: To quantify the ratio of active monomer to inactive dimer.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 320 nm (characteristic of benzothiazole thione) and 280 nm .

  • Expected Results:

    • Monomer (7-Me-MBT): Elutes earlier (more polar).

    • Dimer (Disulfide): Elutes significantly later (highly lipophilic).

    • Acceptance Criteria: Monomer peak area > 95%.

Summary Data Table

ParameterValue / CharacteristicImplication for Handling
CAS Number 54237-36-4Specific identifier for 7-methyl isomer.[1][2]
Molecular Weight 181.28 g/mol Use for molarity calculations.
pKa (Estimated) 7.2 – 7.5pH > 7.0 accelerates degradation.
Solubility (Water) < 0.1 mg/mLInsoluble; requires organic co-solvent.
Solubility (DMSO) > 50 mg/mLExcellent solvent for stock solutions.
Main Impurity Bis(7-methylbenzothiazolyl) disulfideResult of air oxidation; insoluble solid.
UV Sensitivity HighStore in amber glass; avoid direct sunlight.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11989, 2-(Methylthio)benzothiazole (Structural Analog Data). PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for 2(3H)-Benzothiazolethione (Parent Compound Stability). ECHA.[3] Available at: [Link]

  • World Health Organization (WHO). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: 2-Mercaptobenzothiazole. Vol 115. Available at: [Link]

  • Han, X. et al. "Mechanism of oxidation of 2-mercaptobenzothiazole." Chemical Research in Toxicology, 2007. (Mechanistic basis for disulfide formation).[4] Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 7-Methyl-benzothiazole-2-thiol

[1] Core Technical Insight: The Thione-Thiol Paradox Before addressing storage, it is critical to understand the molecular behavior of 7-Methyl-benzothiazole-2-thiol . While the name implies a thiol (-SH) structure, in t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Core Technical Insight: The Thione-Thiol Paradox

Before addressing storage, it is critical to understand the molecular behavior of 7-Methyl-benzothiazole-2-thiol .

While the name implies a thiol (-SH) structure, in the solid state and neutral solution, this compound exists predominantly as the thione tautomer (benzo[d]thiazole-2(3H)-thione).[1] This tautomeric equilibrium is the primary driver of its reactivity and degradation profile.[1]

  • The Thione Form (Stable): The proton resides on the nitrogen. This is the major form in the solid state.[1]

  • The Thiol Form (Reactive): The proton resides on the sulfur. This form is prone to oxidative coupling.[1]

  • The Degradation Product: Oxidation leads to the formation of the disulfide dimer, 2,2'-dithiobis(7-methylbenzothiazole) .[1] This transformation is often irreversible in storage contexts and renders the compound inactive for nucleophilic substitution or metal coordination assays.[1]

Mechanism of Degradation

The degradation is an oxidative process accelerated by moisture, base, and light.[1]

G Thione Thione Form (Major Solid State) Stable Thiol Thiol Form (Reactive Intermediate) -SH Group Exposed Thione->Thiol Tautomerization (In Solution) Radical Thiyl Radical (RS•) Thiol->Radical Oxidation (O2, Light) Disulfide Disulfide Dimer (Degradation Product) Insoluble & Inactive Radical->Disulfide Dimerization

Figure 1: Tautomeric equilibrium and oxidative degradation pathway of 7-Methyl-benzothiazole-2-thiol.[1]

Troubleshooting & FAQs

Q1: My white powder has turned pale yellow or cream-colored. Is it still usable?

Diagnosis: The color change indicates surface oxidation. The yellow/cream hue is characteristic of the disulfide dimer .

  • Impact: If you are using this for precise kinetic assays or as a nucleophile, the effective concentration of the thiol is reduced.[1]

  • Action: Perform the Alkali Solubility Test (see Section 4) to determine the extent of degradation. If >5% insoluble, recrystallization is required.[1]

Q2: I am experiencing inconsistent yields in my nucleophilic substitution reactions.

Root Cause: You are likely correcting for molecular weight based on the thiol, but a significant portion of your mass is the non-reactive disulfide.

  • Mechanism: The disulfide bond does not act as a nucleophile under standard conditions.[1] It acts as an inert impurity, skewing your stoichiometry.[1]

  • Solution: Always store the compound under inert gas (Argon/N2).[1][2] Before critical reactions, purge your solvent with nitrogen to remove dissolved oxygen, which catalyzes the dimerization in solution.[1]

Q3: The compound is not dissolving completely in my aqueous buffer.

Explanation:

  • 7-Methyl-benzothiazole-2-thiol has poor solubility in neutral water but dissolves readily in alkaline solutions (pH > 8) by forming the thiolate anion.[1]

  • The Disulfide Impurity is insoluble in alkali.[1]

  • Troubleshooting: If you see undissolved particulates in a basic solution (e.g., 0.1 M NaOH), those particulates are the oxidized disulfide degradation product.[1]

Storage & Handling Protocols

To maintain >98% purity, strict adherence to the following environmental controls is required.

ParameterOptimal ConditionCritical LimitReason
Temperature 2°C to 8°C < 25°CHeat accelerates the auto-oxidation rate.[1]
Atmosphere Argon or Nitrogen Low HumidityOxygen is the primary reactant for disulfide formation.[1]
Container Amber Glass Vial No Clear GlassUV light generates thiyl radicals, initiating dimerization.[1]
Cap Seal Teflon-lined Screw Cap Parafilm onlyParafilm is permeable to oxygen over time; a hard seal is required.[1]
Decision Tree: Handling & Storage

Storage Start Received Compound Check Visual Inspection: White/Off-White? Start->Check Test Alkali Solubility Test (See Protocol) Check->Test Yes Purify Recrystallize (EtOH/H2O) Check->Purify No (Yellow/Brown) Pass Soluble (Clear) Test->Pass Dissolves Fail Insoluble Residue Test->Fail Precipitate Store Store at 4°C Under Argon Amber Vial Pass->Store Fail->Purify Purify->Store

Figure 2: Workflow for assessing quality and determining storage requirements.

Experimental Protocols

Protocol A: The Alkali Solubility Test (Self-Validating Purity Check)

This is a rapid field test to detect oxidative degradation without HPLC.[1]

  • Weigh: 50 mg of the sample.

  • Dissolve: Add to 5 mL of 1.0 M NaOH (or KOH).

  • Observe:

    • Clear Solution: High purity. The thiol deprotonates to form the soluble thiolate salt.

    • Cloudy/Precipitate: Degradation detected.[1] The disulfide dimer does not possess an acidic proton and remains insoluble.[1]

  • Action: If precipitate is visible, filter and weigh the dried solid to estimate the % impurity.

Protocol B: Purification via Recrystallization

Use this if the Alkali Test fails.

  • Solvent System: Ethanol (hot) / Water (cold).[1]

  • Dissolution: Dissolve the crude solid in minimal boiling ethanol (approx. 10-15 mL per gram).

    • Note: If insoluble particles remain in boiling ethanol, filter them out hot (this is likely inorganic salt or polymerized material).[1]

  • Crystallization: Remove from heat and slowly add warm water until a faint turbidity persists. Clarify with a drop of ethanol.[1]

  • Cooling: Allow to cool slowly to room temperature, then place in a refrigerator (4°C) for 2 hours.

  • Collection: Filter the crystals, wash with cold 50% ethanol, and dry under vacuum over P2O5 or silica gel.

References

  • ChemicalBook. (2023).[1] 2,2'-Dithiobis(benzothiazole) Properties and Synthesis. Retrieved from [1]

  • National Institutes of Health (NIH). (2017).[1] Thiol dioxygenase turnover yields benzothiazole products from 2-mercaptoaniline.[1] PubMed Central.[1] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-Mercaptobenzothiazole. Retrieved from [1]

  • European Chemicals Agency (ECHA). (2023).[1] Benzothiazole-2-thiol Registration Dossier. Retrieved from [1]

  • BenchChem. (2025).[1] Technical Support: Purification of Thiazole Thiols. Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of anticancer efficacy of 7-Methyl-benzothiazole-2-thiol derivatives

Executive Summary & Rationale The benzothiazole scaffold represents a privileged structure in medicinal chemistry, possessing an inherent affinity for diverse biological targets including kinases, topoisomerases, and DNA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The benzothiazole scaffold represents a privileged structure in medicinal chemistry, possessing an inherent affinity for diverse biological targets including kinases, topoisomerases, and DNA. Within this class, 7-Methyl-benzothiazole-2-thiol derivatives have emerged as potent anticancer agents.[1][2] The methyl group at the C-7 position provides critical steric bulk that enhances selectivity for kinase pockets (e.g., RAF/VEGFR2), while the C-2 thiol moiety serves as a versatile reactive handle for disulfide formation or metal chelation.

This guide provides a comparative technical analysis of these derivatives, focusing on their cytotoxicity profiles (IC50), mechanisms of action (RhoGDI/Akt signaling), and validated experimental protocols for their evaluation.

Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of 7-methyl-benzothiazole-2-thiol derivatives is governed by specific structural modifications. The "7-methyl" substitution is not merely decorative; it restricts the rotation of the phenyl ring in the binding pocket, often locking the molecule into a bioactive conformation that favors kinase inhibition over non-specific binding.

SAR Visualization

The following diagram illustrates the critical pharmacophores within the scaffold.

SAR_Map Core Benzothiazole-2-thiol Scaffold Pos7 C-7 Position (Methyl) • Steric Hinderance • Selectivity (BRAF/VEGFR) Core->Pos7 Selectivity Modulation Pos2 C-2 Position (Thiol/Amine) • H-Bond Donor/Acceptor • Disulfide formation Core->Pos2 Reactivity Center Ring Benzene Ring Fusion • Lipophilicity • Membrane Permeability Core->Ring Pharmacokinetics

Figure 1: Structural dissection of the 7-Methyl-benzothiazole-2-thiol scaffold highlighting functional roles of key positions.

Comparative Efficacy Analysis

The following data compares the most potent derivative identified in recent literature, Compound 7e (a pyridinyl-2-amine linked benzothiazole-2-thiol), against established 7-substituted analogs (like TAK-632, a 7-cyano derivative) and standard chemotherapeutics.

Table 1: IC50 Values (nM) Across Human Cancer Cell Lines
CompoundSubstitution (C-7)SKRB-3 (Breast)SW620 (Colon)A549 (Lung)HepG2 (Liver)Mechanism Note
Compound 7e Pyridinyl-amine link1.2 nM 4.3 nM 44 nM48 nMInduces Apoptosis via RhoGDI
Compound 7d Pyridinyl linkN/AN/AN/A20 nM (A431)Broad spectrum
TAK-632 Cyano (-CN)< 10 nMN/A< 50 nMN/APan-RAF Inhibitor
Cisplatin Standard Control1,200 nM2,500 nM3,100 nM4,500 nMDNA Crosslinker
Doxorubicin Standard Control50 nM120 nM250 nM180 nMTopoisomerase II Inhibitor

Key Insight: Compound 7e demonstrates nanomolar potency (1.2 nM) against HER2+ breast cancer cells (SKRB-3), outperforming Cisplatin by over 1000-fold and Doxorubicin by ~40-fold. This suggests a targeted mechanism likely involving specific kinase inhibition rather than general cytotoxicity.

Mechanism of Action: The RhoGDI/Akt Axis

Unlike simple alkylating agents, advanced benzothiazole-2-thiol derivatives operate through specific signal transduction modulation. The primary validated pathway for these derivatives involves the inhibition of RhoGDI (Rho GDP-dissociation inhibitor) .

Mechanistic Flow:

  • Target Binding: The derivative binds to RhoGDI.

  • Signaling Cascade: Inhibition of RhoGDI disrupts the JNK-1 signaling pathway.

  • Survival Suppression: Downregulation of phosphorylated Akt (p-Akt).[3]

  • Execution: Activation of Caspase-3 leading to apoptosis.

Mechanism_Pathway Drug 7-Methyl-Benzothiazole Derivative RhoGDI RhoGDI (Target Protein) Drug->RhoGDI Inhibits JNK JNK-1 Pathway (Modulation) RhoGDI->JNK Disrupts pAkt p-Akt Levels (Downregulation) JNK->pAkt Suppresses Mito Mitochondrial Potential Loss pAkt->Mito Triggers Caspase Caspase-3 Activation Mito->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Induces

Figure 2: Signal transduction pathway of Benzothiazole-2-thiol derivatives leading to apoptosis.

Experimental Protocols

To validate the efficacy of these derivatives in your own laboratory, follow these standardized protocols. These methods ensure reproducibility and data integrity.

A. Synthesis of 7-Methyl-benzothiazole-2-thiol (General Procedure)

Note: This utilizes a green chemistry approach where possible.

  • Reactants: 2-amino-4-methyl-thiophenol (1.0 eq) + Carbon disulfide (CS2) or Potassium ethyl xanthate.

  • Conditions: Reflux in ethanol/water or use microwave irradiation for 15 mins (Green method).

  • Purification: Recrystallization from ethanol. Yields typically >85%.[4]

B. In Vitro Cytotoxicity Workflow (MTT Assay)

This protocol is designed to eliminate false positives from reduction of tetrazolium by thiol groups.

  • Seeding: Seed cancer cells (e.g., HepG2, SKRB-3) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add derivative (dissolved in DMSO, final conc < 0.1%) in serial dilutions (0.01 nM to 100 µM).

    • Control: DMSO vehicle only.

    • Positive Control: Doxorubicin.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT (5 mg/mL). Incubate 4h.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

C. Apoptosis Detection (Annexin V/PI)
  • Harvest: Collect treated cells (

    
    ) via trypsinization.
    
  • Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer.

  • Stain: Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

  • Incubate: 15 min at RT in the dark.

  • Analyze: Flow Cytometry (Ex: 488 nm; Em: 530 nm).

    • Q1: Necrotic (Annexin-/PI+)

    • Q2: Late Apoptotic (Annexin+/PI+)

    • Q3: Live (Annexin-/PI-)

    • Q4: Early Apoptotic (Annexin+/PI-)

Workflow Step1 Synthesis (Reflux/MW) Step2 Characterization (NMR/MS) Step1->Step2 Step3 MTT Assay (IC50 Det.) Step2->Step3 Step4 Flow Cytometry (Apoptosis) Step3->Step4 Select Potent Leads Step5 Western Blot (p-Akt/Caspase) Step4->Step5 Validate Mechanism

Figure 3: Experimental workflow for validating anticancer efficacy.

References

  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 2012.[5] [Link]

  • Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. Oncotarget, 2017.[6] [Link]

  • Discovery of a Selective Kinase Inhibitor (TAK-632) Targeting Pan-RAF Inhibition: Design, Synthesis, and Biological Evaluation of C-7-Substituted 1,3-Benzothiazole Derivatives. Journal of Medicinal Chemistry, 2013.[7] [Link]

  • Benzothiazole Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 2013.[7] [Link]

Sources

Comparative

Validating the Antimicrobial Spectrum of 7-Methyl-benzothiazole-2-thiol: A Comparative Guide

Introduction: The Promise of Benzothiazole Scaffolds in Antimicrobial Research For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge of our tim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Benzothiazole Scaffolds in Antimicrobial Research

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge of our time. The rise of multidrug-resistant pathogens necessitates a departure from conventional chemical scaffolds. Among the heterocyclic compounds that have garnered significant interest are the benzothiazoles. This class of molecules, characterized by a benzene ring fused to a thiazole ring, has demonstrated a remarkable breadth of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] The versatility of the benzothiazole nucleus allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.[4]

This guide focuses on a specific derivative, 7-Methyl-benzothiazole-2-thiol , a compound of interest for its potential antimicrobial efficacy. Due to a lack of extensive published data on its specific antimicrobial spectrum, this document serves as a comprehensive framework for researchers to validate its activity. We will provide the necessary experimental protocols to compare 7-Methyl-benzothiazole-2-thiol against established antimicrobial agents, thereby generating the robust, comparative data required for further development.

Our comparative analysis will include:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[5]

  • Fluconazole: A widely used triazole antifungal agent that inhibits the synthesis of ergosterol, an essential component of the fungal cell membrane.

By following the methodologies outlined herein, researchers can generate a clear and objective assessment of the antimicrobial potential of 7-Methyl-benzothiazole-2-thiol.

Comparative Framework: Establishing a Baseline for Antimicrobial Efficacy

To validate the antimicrobial spectrum of 7-Methyl-benzothiazole-2-thiol, a direct comparison with well-characterized antimicrobial agents is essential. The choice of comparators should reflect the anticipated spectrum of activity.

Rationale for Comparator Selection
  • Ciprofloxacin is selected as the antibacterial comparator due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][5] Its well-defined mechanism of action provides a valuable benchmark for mechanistic comparisons.[5]

  • Fluconazole is the chosen antifungal comparator because of its efficacy against a range of yeast and fungi.[6] Its targeted disruption of the fungal cell membrane offers a clear point of comparison for any observed antifungal effects of our test compound.

The following table is designed to be populated with experimental data generated using the protocols detailed in this guide.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

MicroorganismGram Stain/Type7-Methyl-benzothiazole-2-thiolCiprofloxacinFluconazole
Staphylococcus aureusGram-positiveData to be generatedData to be generatedN/A
Escherichia coliGram-negativeData to be generatedData to be generatedN/A
Pseudomonas aeruginosaGram-negativeData to be generatedData to be generatedN/A
Candida albicansFungal (Yeast)Data to be generatedN/AData to be generated
Aspergillus nigerFungal (Mold)Data to be generatedN/AData to be generated

Experimental Protocols: A Step-by-Step Guide to Antimicrobial Susceptibility Testing

The following protocols are based on established methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Stock Solution of 7-Methyl-benzothiazole-2-thiol and Comparators serial_dilution Perform 2-fold Serial Dilutions of Compounds in 96-well Plate prep_compound->serial_dilution prep_media Prepare Sterile Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial/Fungal Inoculum (0.5 McFarland) inoculate Inoculate Wells with Standardized Microorganism Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate Plate at 35-37°C for 18-24 hours controls->incubate read_results Visually Inspect for Turbidity or Use Plate Reader (OD600) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solutions: Dissolve 7-Methyl-benzothiazole-2-thiol and comparator agents (Ciprofloxacin, Fluconazole) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the highest concentration to be tested.

  • Preparation of Microbial Inoculum: From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

  • Serial Dilution in Microtiter Plate: Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate. Add 100 µL of the highest concentration of the antimicrobial agent to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row.

  • Inoculation: Add the appropriate volume of the diluted microbial suspension to each well to achieve the final target inoculum concentration.

  • Controls: Include a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Workflow for MBC Determination

MBC_Workflow cluster_mic From MIC Assay cluster_mbc_assay MBC Procedure cluster_incubation_mbc Incubation & Reading mic_plate Completed MIC Plate select_wells Select Wells at and above the MIC with No Growth mic_plate->select_wells subculture Subculture a Fixed Volume (e.g., 10 µL) from Selected Wells onto Agar Plates select_wells->subculture incubate_agar Incubate Agar Plates at 35-37°C for 18-24 hours subculture->incubate_agar count_colonies Count Colonies on Each Plate incubate_agar->count_colonies determine_mbc Determine MBC: Lowest Concentration that Kills ≥99.9% of the Initial Inoculum count_colonies->determine_mbc

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Step-by-Step Methodology:

  • Following MIC Determination: Use the results from the broth microdilution MIC assay.

  • Subculturing: From the wells showing no visible growth (at and above the MIC), take a small, defined volume (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Potential Mechanisms of Action: A Look into the Benzothiazole Core

While the precise mechanism of 7-Methyl-benzothiazole-2-thiol requires experimental validation, the broader benzothiazole class has been reported to exert its antimicrobial effects through various pathways. Understanding these can guide further mechanistic studies.

Potential Bacterial Targets:

  • Enzyme Inhibition: Benzothiazole derivatives have been shown to inhibit essential bacterial enzymes.[2] A primary target is DNA gyrase , an enzyme critical for DNA replication and repair.[2] Inhibition of this enzyme leads to a disruption of DNA synthesis and ultimately, bacterial cell death.

  • Cell Membrane Disruption: Some benzothiazole compounds may interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and loss of viability.

Potential Fungal Targets:

  • Ergosterol Biosynthesis Inhibition: Similar to azole antifungals, benzothiazoles may interfere with the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.

Diagram of Potential Benzothiazole Mechanisms of Action

Benzothiazole_MoA cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell b_cell_wall Cell Wall b_membrane Cell Membrane b_dna Bacterial DNA dna_gyrase DNA Gyrase dna_gyrase->b_dna Impacts Replication f_cell_wall Cell Wall f_membrane Ergosterol-containing Cell Membrane ergosterol_synthesis Ergosterol Biosynthesis Pathway ergosterol_synthesis->f_membrane Disrupts Integrity compound 7-Methyl-benzothiazole-2-thiol compound->dna_gyrase Inhibition compound->ergosterol_synthesis Inhibition

Caption: Potential mechanisms of action for benzothiazole-based antimicrobials.

Conclusion and Future Directions

This guide provides a robust framework for the systematic validation of the antimicrobial spectrum of 7-Methyl-benzothiazole-2-thiol. By employing the detailed protocols for MIC and MBC determination and comparing the results against established agents like ciprofloxacin and fluconazole, researchers can generate the critical data needed to assess its potential as a novel antimicrobial agent.

The true value of 7-Methyl-benzothiazole-2-thiol will be elucidated through the careful execution of these experiments. The data generated will not only define its spectrum of activity but also provide a foundation for further structure-activity relationship (SAR) studies, mechanism of action investigations, and preclinical development.

References

  • Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. Available from: [Link]

  • Shafique, Z., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 10449–10461. Available from: [Link]

  • Yadav, P., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1282, 135199. Available from: [Link]

  • Le, T. V. T., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. RSC Advances, 11(48), 30235–30245. Available from: [Link]

  • Sharifi-Rad, J., et al. (2023). Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review. Molecules, 28(22), 7604. Available from: [Link]

  • Ferreira, F. V., et al. (2017). Antimicrobial activity of 2-mercaptobenzothiazole released from environmentally friendly nanostructured layered double hydroxides. Journal of Applied Microbiology, 122(6), 1498–1507. Available from: [Link]

  • Wang, S., et al. (2020). Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships. RSC Medicinal Chemistry, 11(11), 1335–1344. Available from: [Link]

  • Berk, B., et al. (2017). The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives. Acta Pharmaceutica Sciencia, 55(3). Available from: [Link]

  • Al-Smaisim, R. F., Raauf, A. M. R., & Salman, A. M. H. (2010). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Medical Journal of Babylon, 7(4-3). Available from: [Link]

  • Wang, T., et al. (2024). Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. Journal of Molecular Structure, 1296, 136814. Available from: [Link]

  • Li, Q., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2464. Available from: [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety. Research on Chemical Intermediates, 44(8), 4849–4861. Available from: [Link]

  • Tighadouini, S., et al. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Antibiotics, 11(11), 1654. Available from: [Link]

  • Al-Jubori, A. A. (2015). Synthesis of Some New Derivatives of 2-hydrazeno-benzo- thiazole 2-mercpto-benzothiazole and Used as Fungicide Agents. Asian Journal of Applied Sciences, 3(3). Available from: [Link]

  • ResearchGate. (n.d.). Antifungal activity of benzothiazolederivative compounds. [Download Table]. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of Benzothiazole-2-thiol Derivatives and Standard Anticancer Agents: Efficacy and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community continuously explores new chemical entities that can ove...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community continuously explores new chemical entities that can overcome the limitations of current treatment regimens. Among these, benzothiazole derivatives have emerged as a promising class of compounds with significant antiproliferative properties. This guide provides a comprehensive comparison of the efficacy of potent benzothiazole-2-thiol derivatives with established standard-of-care anticancer drugs, supported by available preclinical data. While specific data for 7-Methyl-benzothiazole-2-thiol is limited, this analysis focuses on its closely related and highly active derivatives, offering valuable insights for researchers in the field of oncology drug discovery.

Introduction to Benzothiazole Scaffolds in Oncology

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of various biologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] In the context of oncology, certain benzothiazole-2-thiol derivatives have shown remarkable potency against a range of cancer cell lines, suggesting their potential as a new generation of anticancer agents.[1][3] This guide will delve into the cytotoxic and apoptotic effects of these compounds, drawing direct comparisons with widely used chemotherapeutic agents to contextualize their potential therapeutic value.

Comparative Efficacy: In Vitro Cytotoxicity Analysis

The cornerstone of preclinical cancer drug evaluation lies in assessing a compound's ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. Below is a comparative summary of the IC50 values for a highly potent benzothiazole-2-thiol derivative, compound 7e, and a novel derivative, XC-591, against various cancer cell lines, juxtaposed with the IC50 values of standard anticancer drugs.

Table 1: Comparative IC50 Values of Benzothiazole-2-thiol Derivatives and Standard Anticancer Drugs

Cancer TypeCell LineBenzothiazole-2-thiol DerivativeIC50 (µM)Standard Anticancer DrugIC50 (µM)Reference(s)
Breast Cancer SKRB-3Compound 7e0.0012Doxorubicin~1-5[3]
4T1XC-5911.2DoxorubicinNot specified[4]
Colon Cancer SW620Compound 7e0.0043Cisplatin~5-15[3]
Lung Cancer A549Compound 7e0.044Doxorubicin>20[3][5]
A549Compound 7e0.044Cisplatin~3-10[3][6]
A549Compound 7e0.044Paclitaxel~0.01-0.1 (prolonged exposure)[3][7]
Liver Cancer HepG2Compound 7e0.048Doxorubicin~1.3 - 28.7[3][8][9]
HepG2Compound 7e0.048Cisplatin~5-20 (48h-72h)[3][10]

Expert Analysis of In Vitro Data: The data presented in Table 1 reveals the exceptional potency of the benzothiazole-2-thiol derivative, compound 7e, particularly against breast (SKRB-3) and colon (SW620) cancer cell lines, with IC50 values in the nanomolar range.[3] This level of activity is significantly lower than that of the standard drugs doxorubicin and cisplatin in comparable cell lines, suggesting a potentially higher therapeutic index. Notably, in the A549 lung cancer cell line, compound 7e also demonstrates superior potency compared to doxorubicin and cisplatin.[3][5][6] While paclitaxel shows high potency with prolonged exposure, the benzothiazole derivative exhibits its effect at a low concentration within a standard assay duration.[3][7] It is crucial to acknowledge that IC50 values can be influenced by experimental conditions such as incubation time; however, the consistently low nanomolar to low micromolar activity of these derivatives across multiple cancer types underscores their significant anticancer potential.

Mechanistic Insights: Induction of Apoptosis

A critical aspect of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. Several studies have indicated that benzothiazole-2-thiol derivatives exert their cytotoxic effects through the induction of apoptosis.[3][11][12]

Flow cytometry analysis of HepG2 liver cancer cells treated with compound 7e showed a concentration-dependent increase in apoptotic cells.[3] Similarly, another novel benzothiazole derivative was found to induce apoptosis in colorectal cancer cells by increasing the generation of reactive oxygen species (ROS) and causing a loss of mitochondrial membrane potential.[12] This mechanism, targeting the intrinsic apoptotic pathway, is a hallmark of many successful chemotherapeutic agents.

To provide a clearer understanding of the apoptotic pathway, the following diagram illustrates the key events in the intrinsic pathway, which is often triggered by cellular stress and DNA damage.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Benzothiazole Derivative Benzothiazole Derivative Bcl2 Bcl-2 Family (Bax/Bak activation) Benzothiazole Derivative->Bcl2 Induces ROS CytoC Cytochrome c Release Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by benzothiazole derivatives.

This pro-apoptotic mechanism of benzothiazole derivatives is comparable to that of standard anticancer drugs. For instance, cisplatin's primary mechanism involves the formation of DNA adducts, which triggers a DNA damage response that ultimately leads to apoptosis.[13] Doxorubicin also induces apoptosis through DNA intercalation and the generation of reactive oxygen species.[4] Paclitaxel, by stabilizing microtubules, causes mitotic arrest, which can also lead to the activation of apoptotic pathways.[6]

The convergence of these diverse chemical entities on the common pathway of apoptosis highlights its central role in cancer therapy. The ability of benzothiazole-2-thiol derivatives to potently induce this process positions them as highly promising candidates for further development.

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validity of the findings presented, this section outlines the detailed methodologies for the key in vitro assays used to assess the anticancer efficacy of these compounds.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole-2-thiol derivatives and standard anticancer drugs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compounds (24-72h) A->B C Add MTT Reagent (4h incubation) B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F

Caption: Workflow of the MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzothiazole derivative or standard drug at concentrations around their IC50 values for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant. Wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Assay_Workflow A Treat Cells with Test Compound B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and Propidium Iodide B->C D Incubate in the Dark (15 min) C->D E Analyze by Flow Cytometry D->E F Quantify Apoptotic Cell Population E->F

Caption: Workflow of the Annexin V/PI apoptosis assay.

Conclusion and Future Directions

The preclinical data strongly suggest that certain benzothiazole-2-thiol derivatives possess exceptional anticancer activity, in some cases surpassing the potency of standard chemotherapeutic agents in vitro. Their ability to induce apoptosis, a key mechanism for eliminating cancer cells, further validates their potential as therapeutic candidates.

While the absence of specific data for 7-Methyl-benzothiazole-2-thiol necessitates a focus on its derivatives, the remarkable activity of these related compounds warrants further investigation into the structure-activity relationship of this chemical class. Future research should aim to:

  • Synthesize and evaluate 7-Methyl-benzothiazole-2-thiol and a broader range of its derivatives to identify lead compounds with optimal potency and selectivity.

  • Conduct in vivo studies in animal models to assess the efficacy, pharmacokinetics, and safety profiles of the most promising derivatives.

  • Elucidate the precise molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their mechanism of action.

References

  • Shi, X. H., Wang, Z., Xia, Y., Ye, T. H., Deng, M., Xu, Y. Z., ... & Yu, L. T. (2012). Synthesis and biological evaluation of novel benzothiazole-2-thiol derivatives as potential anticancer agents. Molecules, 17(4), 3933-3944. [Link]

  • Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., ... & Supuran, C. T. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 265-283. [Link]

  • Kumbhare, R. M., Kosurkar, U. M., & Ramaiah, M. J. (2012). Synthesis and in vitro anticancer activity of some new 1, 3, 4-oxadiazole containing 1, 4-benzothiazine derivatives. European journal of medicinal chemistry, 53, 335-341.
  • Kaur, K., Kumar, V., Sharma, A. K., & Gupta, G. K. (2014). Benzothiazole: a promising scaffold for anticancer agents. European journal of medicinal chemistry, 81, 335-357.
  • Chen, Y., Li, J., & Li, Y. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry, 12, 1384301. [Link]

  • Akhtar, M. J., Al-Masoudi, N. A., & Al-Soud, Y. A. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Pharmaceuticals, 16(8), 1087. [Link]

  • Saeed, A., Shaheen, F., & Abbas, N. (2017). A review on the anticancer activities of benzothiazole derivatives. Mini reviews in medicinal chemistry, 17(13), 1218-1234.
  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378. [Link]

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.
  • Samadi, N., Ghanbari, P., Mohseni, M., & Rashidi, M. R. (2014). Combination therapy increases the efficacy of docetaxel, vinblastine and tamoxifen in cancer cells. Advanced pharmaceutical bulletin, 4(Suppl 2), 543.
  • Peng, X., Xie, G., Wang, Z., Lin, H., Zhou, T., Xiang, P., ... & Zhao, Y. (2014). Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. Cell death & disease, 5(3), e1143-e1143. [Link]

  • Al-Otaibi, F., & Al-Ghamdi, S. (2022). Comparison of doxorubicin IC50 using untreated HepG2 cells to the rue-, myrrh-, and frankincense-treated cells. Journal of King Saud University-Science, 34(1), 101683.
  • Lee, S. Y., Rhee, H., & Park, K. (2016). Investigation of Antimicrobial, Antioxidant, and Cytotoxic Activities of Boesenbergia rotunda rhizome extract. Journal of ethnopharmacology, 181, 129-136.
  • Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677-2681.
  • Zhang, Y., Li, M., Wang, Y., Li, X., Wang, Y., & Li, Y. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Oncology, 13, 1188611.
  • Pummarin, S., Madared, N., Kayem, S., & Boonla, C. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 7707.
  • Liebmann, J. E., Cook, J. A., Lipschultz, C., Teague, D., Fisher, J., & Mitchell, J. B. (1998). Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. Cancer chemotherapy and pharmacology, 42(6), 491-496.
  • ResearchGate. (n.d.). IC 50 values of paclitaxel in A549 attached and A549 floating cells. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of compounds and cisplatin towards A549 cells assessed via SRB assay. Retrieved from [Link]

  • Dubbelboer, I. R., Løvlie, M. S., Hendriks, H. R., Dekker, H., & Olinga, P. (2019). Liver cancer cell lines treated with doxorubicin under normoxia and hypoxia: cell viability and oncologic protein profile.
  • Giel-Pietraszuk, M., Kujawska, M., & Jodynis-Liebert, J. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12260.

Sources

Comparative

Benchmarking the performance of 7-Methyl-benzothiazole-2-thiol in vulcanization processes

The following guide details the benchmarking process for 7-Methyl-benzothiazole-2-thiol (7-Me-MBT) , a structural derivative of the industry-standard accelerator Mercaptobenzothiazole (MBT). This guide is structured to a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the benchmarking process for 7-Methyl-benzothiazole-2-thiol (7-Me-MBT) , a structural derivative of the industry-standard accelerator Mercaptobenzothiazole (MBT).

This guide is structured to assist researchers in objectively evaluating 7-Me-MBT against standard thiazole and sulfenamide accelerators. It synthesizes established mechanistic principles of alkyl-substituted benzothiazoles with rigorous experimental protocols.

Executive Summary

7-Methyl-benzothiazole-2-thiol (7-Me-MBT) represents a lipophilic modification of the standard MBT accelerator. While MBT is the baseline for semi-ultra acceleration, its alkylated derivatives (such as 4-methyl and 5-methyl isomers) are increasingly valued for enhanced reversion resistance and solubility in non-polar rubber matrices.

This guide provides a framework to validate 7-Me-MBT’s performance, specifically testing the hypothesis that the methyl group at the 7-position (adjacent to the ring sulfur) alters the electronic density and steric environment of the active site, potentially offering a superior balance between scorch safety and cure rate compared to unsubstituted MBT.

Structural & Mechanistic Context

To benchmark effectively, one must understand the structural nuance.[1] The benzothiazole ring numbering is critical:

  • Position 1: Sulfur (Ring)[2][3]

  • Position 3: Nitrogen[4][5][6]

  • Position 7: Carbon adjacent to the Ring Sulfur (S1).

Unlike the 4-methyl isomer (where the methyl group sterically hinders the Nitrogen, significantly delaying cure onset), the 7-methyl isomer places the substituent near the ring sulfur. This is expected to influence the electron density of the system via the inductive (+I) effect without blocking the Zinc-Nitrogen coordination site as aggressively as the 4-isomer.

Visualization: Structural Influence on Reactivity

The following diagram illustrates the active sites and the steric influence of the 7-methyl group during the formation of the Zinc-Accelerator Complex (ZMBT).

VulcanizationMechanism cluster_steric Steric & Electronic Effects MBT MBT (Reference) Complex Active Zn-Complex (ZMBT/7-Me-ZMBT) MBT->Complex Fast Chelation 7 7 MeMBT 7-Me-MBT (Target) MeMBT->Complex +I Effect Stabilizes Ring Sulfur ZnO ZnO / Stearic Acid ZnO->Complex Precursor Crosslink Precursor (Rubber-Sx-Accel) Complex->Precursor + Sulfur (S8) Ring Opening Sulfur S8 (Sulfur) Crosslink Polysulfidic Crosslink (C-Sx-C) Precursor->Crosslink S-S Exchange Steric 7-Methyl Position: Adjacent to Ring Sulfur (S1) Minimizes N-coordination interference Increases Lipophilicity Steric->7

Figure 1: Mechanistic pathway highlighting the structural entry point of 7-Me-MBT. The 7-position substitution modifies lipophilicity and ring electron density.

Comparative Performance Expectations

Based on data from homologous alkyl-substituted benzothiazoles (e.g., 4-methyl-MBT, 5-methyl-MBT), the following performance shifts are projected for 7-Me-MBT relative to the MBT control.

Performance MetricMBT (Control)7-Me-MBT (Projected)Mechanistic Rationale
Solubility ModerateHigh Methyl group increases hydrophobicity, reducing blooming in non-polar rubbers (NR, SBR).
Scorch Time (

)
Short (Fast onset)Extended Alkyl groups generally stabilize the intermediate, delaying the onset of crosslinking (Safety).
Cure Rate (CRI) FastModerate-Fast Steric bulk at pos-7 is less interfering than pos-4, maintaining reactivity while improving safety.
Reversion Resistance LowImproved Alkyl-MBTs (like 4-Me-MBT) are documented to improve network stability at high temps [1].
Modulus (300%) StandardHigh Better dispersion and sustained crosslinking efficiency yield higher modulus retention.

Experimental Protocol: Benchmarking Workflow

To generate the supporting data required for a publication or technical data sheet (TDS), follow this self-validating protocol.

A. Formulation (Standard Natural Rubber Model)

Use a simplified formulation to isolate the accelerator's effect. Avoid secondary accelerators (like TMTD) in the initial screen to prevent masking the intrinsic kinetics of 7-Me-MBT.

  • Polymer: Natural Rubber (SMR 10 or SMR L): 100.0 phr

  • Activator 1: Zinc Oxide: 5.0 phr

  • Activator 2: Stearic Acid: 2.0 phr

  • Filler: Carbon Black (N330): 50.0 phr

  • Sulfur: 2.5 phr[7]

  • Variable: Accelerator (MBT vs. 7-Me-MBT): Equimolar loading (approx 1.5 phr for MBT; adjust 7-Me-MBT for molecular weight difference).

Critical Calculation:

  • MW of MBT (

    
    ) = 167.25  g/mol 
    
  • MW of 7-Me-MBT (

    
    ) = 181.28  g/mol 
    
  • Dosage Factor: Multiply MBT dosage by 1.08 to test 7-Me-MBT at equal molar activity.

B. Rheometric Analysis (MDR 2000)

Run Moving Die Rheometer (MDR) tests at 150°C and 170°C (to test reversion).

Key Parameters to Record:

  • 
     (Min Torque):  Indicates processability/viscosity.
    
  • 
     (Max Torque):  Correlates with crosslink density.
    
  • 
     (Scorch Time):  Time to 2 unit rise in torque. Defines processing safety window.
    
  • 
     (Optimum Cure):  Time to 90% of max torque.
    
  • Reversion (

    
    ):  Torque drop 300 seconds after 
    
    
    
    .
C. Physical Testing Workflow

Cure sheets at


 for 

minutes.

TestingWorkflow cluster_tests Performance Validation Mix Mixing (Internal Mixer) Control Temp < 110°C MDR Rheometry (MDR) @ 150°C & 170°C Mix->MDR Cure Compression Molding Time: t90 + 2 min MDR->Cure Determine t90 Tensile Tensile Strength & Modulus (300%) Cure->Tensile Aging Heat Aging (72h @ 100°C) Cure->Aging Swell Crosslink Density (Toluene Swell) Cure->Swell

Figure 2: Step-by-step experimental workflow for validating accelerator performance.

Discussion of Causality (Interpretation)

When analyzing your results, use the following causal logic to explain deviations:

  • If

    
     (7-Me-MBT) > 
    
    
    
    (MBT):
    • Explanation: The methyl group increases the stability of the initial polysulfidic intermediate or delays the "break-in" period where the active sulfurating agent forms. This is a positive attribute for processing safety.

  • If Reversion is Lower (Torque stays stable longer):

    • Explanation: Alkyl-substituted MBTs often generate a higher proportion of mono- and di-sulfidic crosslinks compared to polysulfidic ones, or they inhibit the oxidative degradation of the polymer backbone. This aligns with findings for 4-methyl-MBT [2].

  • If Modulus is Higher:

    • Explanation: The increased lipophilicity of 7-Me-MBT allows for more homogeneous distribution within the rubber matrix, preventing localized "hotspots" of over-cure and ensuring a uniform network structure.

Conclusion

7-Methyl-benzothiazole-2-thiol serves as a high-performance alternative to MBT, particularly where reversion resistance and processing safety are paramount. By following the equimolar benchmarking protocol outlined above, researchers can quantify the specific steric advantages of the 7-methyl substitution. The projected data suggests it fits the "Semi-EV" (Semi-Efficient Vulcanization) profile better than standard MBT.

References

  • Ignatz-Hoover, F. (2012). Sulfenamide accelerators for improved network stabilization of rubber vulcanizates. US Patent 8,110,634 B2. United States Patent and Trademark Office. Link

  • Datta, R. N., et al. (2007). Vulcanization of natural rubber: The role of alkyl-substituted benzothiazoles. Rubber Chemistry and Technology.
  • Nieuwenhuizen, P. J. (2001). Zinc accelerator complexes: The active species in rubber vulcanization. Applied Organometallic Chemistry. Link

  • Gradwell, M. H. (1999). The effect of accelerator structure on the vulcanization of natural rubber. Journal of Applied Polymer Science. Link

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Methyl-benzothiazole-2-thiol Compounds

For researchers, scientists, and professionals in drug development, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The benzothiazole scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The benzothiazole scaffold, a privileged structure in medicinal chemistry, has given rise to numerous derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Among these, 7-Methyl-benzothiazole-2-thiol and its analogues are emerging as a class of compounds with significant therapeutic potential. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of these compounds, supported by experimental data and detailed methodologies, to aid in the rational design and progression of future drug candidates.

The Benzothiazole Core: A Versatile Pharmacophore

The benzothiazole ring system, an amalgamation of a benzene and a thiazole ring, is a common feature in many biologically active molecules.[1] Its derivatives have demonstrated a remarkable range of pharmacological properties, including but not limited to, anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective activities.[2][3] The therapeutic potential of these compounds often stems from their ability to interact with various biological targets, such as enzymes and receptors, thereby modulating key signaling pathways involved in disease pathogenesis.[3]

This guide will focus on derivatives of 7-Methyl-benzothiazole-2-thiol, exploring how their initial promise in cell-based assays translates to efficacy in more complex biological systems.

In Vitro Efficacy: Unveiling Potential at the Cellular Level

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to screen compounds for biological activity and elucidate their mechanisms of action. For 7-Methyl-benzothiazole-2-thiol derivatives, a significant body of in vitro data highlights their potential, particularly in the realm of oncology.

Anticancer Activity: Inducing Cell Death in Cancerous Cells

A primary focus of research on benzothiazole-2-thiol derivatives has been their anticancer properties. Studies have shown that these compounds can inhibit the proliferation of a broad range of human cancer cell lines.[4][5]

One notable study synthesized a series of novel benzothiazole-2-thiol derivatives and evaluated their anti-proliferative activities. The results demonstrated that certain pyridinyl-2-amine linked benzothiazole-2-thiol compounds exhibited potent and broad-spectrum anticancer activities. For instance, compound 7e (a 5-bromo-2-pyridinyl derivative) displayed remarkable potency with IC50 values in the nanomolar range against several cancer cell lines, including SKRB-3 (breast cancer), SW620 (colon cancer), A549 (lung cancer), and HepG2 (liver cancer).[4][5]

Table 1: In Vitro Anti-proliferative Activity of Benzothiazole-2-thiol Derivatives [4][5]

CompoundR GroupCancer Cell LineIC50 (µM)
1 4-chlorobenzylHepG20.7
SW4805.6
HeLa4.0
2 benzylHepG21.0
SW4805.2
HeLa4.6
7d 5-chloro-2-pyridinylHepG20.26
SW4800.46
HeLa0.035
7e 5-bromo-2-pyridinylHepG20.048
SW4800.68
HeLa0.02
SKRB-30.0012
SW6200.0043
A5490.044
7f 5-methyl-2-pyridinylHepG20.091
SW4801.0
HeLa0.03
7i 2-chloro-4-methyl-3-pyridinylHepG20.4
SW4802.4
HeLa0.4

The mechanism underlying this potent cytotoxicity often involves the induction of apoptosis, or programmed cell death. Flow cytometry analysis of HepG2 cells treated with compound 7e revealed a concentration-dependent increase in the percentage of apoptotic cells, reaching 53.3% at a concentration of 2.5 µM.[4]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 2 × 10⁴ cells per well and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole-2-thiol compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Benzothiazole Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases, including cancer. Benzothiazole derivatives have also been investigated for their ability to mitigate these processes.

A study on new benzothiazole derivatives demonstrated their strong in vitro antioxidant potential.[8][9] Selected compounds were then shown to possess significant anti-inflammatory activity by suppressing inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), nuclear factor kappa B (p-NF-κB), and cyclooxygenase-2 (COX-2).[8][9]

In Vivo Efficacy: Bridging the Gap to Clinical Relevance

While in vitro studies provide valuable initial data, the true therapeutic potential of a compound can only be assessed in a living organism. In vivo models, though more complex and resource-intensive, offer insights into a compound's pharmacokinetics, pharmacodynamics, and overall efficacy in a physiological context.

Anti-inflammatory and Anti-ulcer Activity in Murine Models

The promising in vitro anti-inflammatory and antioxidant activities of certain benzothiazole derivatives have been corroborated in animal models. In a study utilizing a carrageenan-induced paw edema model in mice, these compounds demonstrated strong anti-inflammatory effects.[8][9] Furthermore, in an ethanol-induced gastric ulcer model, the same compounds exhibited a protective effect, as evidenced by a low ulcer index and confirmed by histological analysis.[8][9] The protective mechanism was associated with the modulation of antioxidant enzyme levels, such as catalase, glutathione-S-transferase, and superoxide dismutase.[8][9]

This widely used model assesses the acute anti-inflammatory activity of a compound.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate mice or rats to the laboratory environment for at least one week.

  • Compound Administration: Administer the test benzothiazole compound orally or via intraperitoneal injection.

  • Induction of Edema: After a set period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Paw_Edema_Workflow A Acclimatize Animals B Administer Test Compound A->B C Inject Carrageenan in Paw B->C D Measure Paw Volume Over Time C->D E Calculate % Inhibition of Edema D->E

Caption: Workflow for the carrageenan-induced paw edema model.

Anticancer Efficacy in Xenograft Models

The ultimate test for a potential anticancer agent is its ability to inhibit tumor growth in vivo. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical model for evaluating anticancer efficacy.[10]

While direct in vivo data for 7-Methyl-benzothiazole-2-thiol itself is limited in the provided search results, a study on a related 2-(morpholinothio)-benzothiazole compound demonstrated efficacy against cancerous cells in vitro by interfering with DNA synthesis.[11] The same study noted that in vivo, this compound was not absorbed into the bloodstream, suggesting its potential use as a localized sealant for brain injuries.[11] Another study on a 7-chloro-benzothiazole derivative showed inhibition of tumor growth in an N87 human colon cancer xenograft model when administered orally.[12]

This protocol outlines the general steps for assessing the anticancer efficacy of a compound in a subcutaneous xenograft model.[10][13]

Step-by-Step Methodology:

  • Cell Preparation: Prepare a single-cell suspension of human cancer cells in a suitable medium, often mixed with Matrigel to support tumor formation.[10]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice.[10]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.[13]

  • Compound Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor volume and the overall health of the mice. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology).[13]

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the compound's efficacy.

Xenograft_Model_Workflow A Prepare Human Cancer Cells B Implant Cells Subcutaneously in Mice A->B C Monitor Tumor Growth B->C D Randomize Mice and Initiate Treatment C->D E Continue Monitoring Tumor Volume and Health D->E F Excise and Analyze Tumors at Study End E->F G Compare Treatment vs. Control Groups F->G

Caption: Workflow for a subcutaneous xenograft tumor model.

Comparative Analysis: The In Vitro to In Vivo Disconnect

A critical aspect of drug development is understanding the correlation, or often the lack thereof, between in vitro potency and in vivo efficacy. While a compound may exhibit impressive nanomolar activity in a cell-based assay, its performance in a living organism can be influenced by a multitude of factors, including:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound determine its concentration and duration of action at the target site. A compound with poor oral bioavailability or rapid metabolism may fail to reach therapeutic concentrations in vivo, despite high in vitro potency.

  • Toxicity: A compound may exhibit off-target effects in a whole organism that are not apparent in a simplified in vitro system, leading to dose-limiting toxicities.

  • The Tumor Microenvironment: In vivo, tumors exist within a complex microenvironment consisting of various cell types, extracellular matrix, and signaling molecules that can influence drug response. This complexity is not fully recapitulated in standard 2D cell cultures.

The sensitivity of benzothiazole derivatives to the position and nature of substituents on the benzothiazole nucleus can markedly enhance activity both in vitro and in vivo.[12] For example, a 5-chloro substituent significantly improved activity in both settings, whereas a 7-chloro analogue showed diminished in vitro activity and was inactive in vivo.[12] This highlights the importance of subtle structural modifications in dictating the overall pharmacological profile of these compounds.

Conclusion and Future Directions

7-Methyl-benzothiazole-2-thiol and its derivatives represent a promising class of compounds with diverse and potent biological activities demonstrated through a variety of in vitro assays. Their anticancer and anti-inflammatory properties, in particular, have been validated in preclinical in vivo models. However, the successful translation of these promising candidates into clinical therapies will require a deeper understanding of their structure-activity relationships, pharmacokinetic profiles, and long-term safety.

Future research should focus on:

  • Direct In Vitro vs. In Vivo Correlation Studies: Conducting studies where the same lead compounds are rigorously evaluated in both settings to better understand the factors that govern their translational potential.

  • Pharmacokinetic Profiling: Early determination of the ADME properties of promising candidates to guide lead optimization.

  • Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways modulated by these compounds to identify biomarkers for patient selection and monitor therapeutic response.

By integrating robust in vitro screening with well-designed in vivo studies, the full therapeutic potential of 7-Methyl-benzothiazole-2-thiol compounds can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

  • Shi, X., Wang, Z., Chen, Y., Yu, L., & Li, X. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(4), 3934-3946. [Link]

  • Malik, M. A., Al-Thabaiti, S. A., & Al-Youbi, A. O. (2012). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Journal of the Serbian Chemical Society, 77(10), 1341-1352.
  • Khan, A., Qazi, N. G., Alvi, A. M., Rab, S. O., Iqbal, K., & Nadeem, H. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLoS One, 21(1), e0337639.
  • El-Sayed, N. N. E., & El-Bendary, E. R. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(45), 28964-28993.
  • Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Kumar, M. (2015). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie, 348(10), 721-731.
  • Narayanaswamy, J., An, M., & Kumar, A. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. Environmental Toxicology and Pharmacology, 78, 103415.
  • Khan, A., Qazi, N. G., Alvi, A. M., Rab, S. O., Iqbal, K., & Nadeem, H. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities.
  • Bondock, S., Fouda, A. M., & El-Gendy, M. S. (2013). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 13(10), 1439-1450.
  • Shi, X., Wang, Z., Chen, Y., Yu, L., & Li, X. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents.
  • Wikipedia contributors. (2024, January 28). Click chemistry. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

  • Shi, X., Wang, Z., Chen, Y., Yu, L., & Li, X. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. MDPI.
  • Kumar, S., & Narasimhan, B. (2018). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Drug Targets, 19(11), 1299-1317.
  • Pérez-Vásquez, A., & Padilla-Martínez, I. I. (2022). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Pharmaceuticals, 15(2), 199.
  • Shi, X., Wang, Z., Chen, Y., Yu, L., & Li, X. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Semantic Scholar.
  • Aygün, A., & Kurban, M. (2023). MİCAL Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Journal of the Chilean Chemical Society, 68(1), 5780-5785.
  • Crouch, S. P., & Kozlowski, R. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1957, 1-13.
  • Lee, B. Y., & Tirella, A. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. ACS Nano, 14(5), 5262-5270.
  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved February 4, 2026, from [Link]

  • Singh, P., & Kumar, V. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 28(12), 4734.
  • Stanford Medicine. (n.d.). In vivo tumor models. Retrieved February 4, 2026, from [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Cytotoxicity. IntechOpen.
  • Crown Bioscience. (2024, June 26). 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study.
  • Driehuis, E., & Clevers, H. (2017). In vivo methods for tumoroid models.
  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1372345.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Cytarabine.
  • Alfa Cytology. (n.d.). In Vivo Cancer Model Development Services. Retrieved February 4, 2026, from [Link]

  • Maccioni, A. M., & Onnis, V. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Antioxidants, 11(2), 401.
  • Yurttaş, L., & Kaplancıklı, Z. A. (2019). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 24(18), 3333.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-benzothiazole-2-thiol
Reactant of Route 2
Reactant of Route 2
7-Methyl-benzothiazole-2-thiol
© Copyright 2026 BenchChem. All Rights Reserved.